molecular formula C9H10N4 B1451688 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine CAS No. 1040314-53-1

4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Cat. No.: B1451688
CAS No.: 1040314-53-1
M. Wt: 174.2 g/mol
InChI Key: YXUWIKLEKQXBAW-UHFFFAOYSA-N
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Description

Compound Overview and Properties 4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1040314-53-1) is an organic compound with the molecular formula C 9 H 10 N 4 and a molecular weight of 174.20 g/mol . It features a pyridine ring linked to a 2-methylimidazole group, a structural motif of significant interest in medicinal chemistry . This product is supplied as an off-white to solid powder with a typical purity of 95% or higher . Research Applications and Potential This compound is valued in research for its potential as a building block in the development of novel enzyme inhibitors. Its core structure is closely related to a class of 2-imidazolylpyrimidine derivatives that have been investigated as potent and selective inhibitors of neuronal Nitric Oxide Synthase (nNOS) . nNOS is a critical enzyme target for neurodegenerative disorders, and inhibitors with this structural motif are explored for their improved cellular permeability and potential for blood-brain barrier penetration compared to traditional arginine mimetics . Researchers may utilize 4-(2-Methyl-1H-imidazol-1-yl)pyridin-3-amine as a key intermediate in synthesizing more complex molecules for studying nNOS-related pathways in conditions such as Alzheimer's and Parkinson's diseases . Handling and Compliance This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications . Please refer to the Safety Datasheet for proper handling and storage conditions.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-12-4-5-13(7)9-2-3-11-6-8(9)10/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUWIKLEKQXBAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pyridine-Based Kinase Inhibitor Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ubiquitous presence in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate physicochemical characteristics make it an exceptionally versatile building block for drug design.[2][3] Within the expansive field of oncology and inflammation, protein kinases have emerged as one of the most critical classes of drug targets.[4][5] The convergence of these two areas—the pyridine scaffold and kinase inhibition—has catalyzed a revolution in targeted therapy, leading to the development of life-saving medicines for a host of diseases. This technical guide provides an in-depth exploration of pyridine-based kinase inhibitor scaffolds, synthesizing field-proven insights with foundational scientific principles. We will dissect the causality behind experimental choices in the drug discovery workflow, present self-validating protocols for key assays, and ground all mechanistic claims in authoritative, referenced literature.

Introduction: The Kinase-Pyridine Symbiosis

Protein kinases, comprising a superfamily of over 500 enzymes in the human genome, are the master regulators of cellular communication.[6] They function by catalyzing the transfer of a phosphate group from ATP to substrate proteins, a post-translational modification known as phosphorylation. This seemingly simple act triggers complex signaling cascades that govern virtually all aspects of cell life, from proliferation and differentiation to metabolism and apoptosis.[7]

The dysregulation of kinase activity, often through genetic mutations or overexpression, is a hallmark of many human diseases, most notably cancer.[8] This aberrant signaling creates a dependency, or "oncogene addiction," where cancer cells become reliant on the activity of a specific kinase for their growth and survival. This dependency makes kinases highly attractive, or "druggable," targets for therapeutic intervention. The approval of Imatinib in 2001, a tyrosine kinase inhibitor for chronic myeloid leukemia, was a watershed moment that validated this approach and ushered in the era of targeted cancer therapy.[9]

In the quest to design potent and selective kinase inhibitors, medicinal chemists have consistently turned to the pyridine scaffold.[3] Analysis of FDA-approved drugs reveals the pyridine ring's high frequency, surpassing other common aza-heterocycles.[3] Its value stems from several key features:

  • Hinge-Binding Motif: The nitrogen atom in the pyridine ring acts as an excellent hydrogen bond acceptor, enabling it to anchor the inhibitor to the "hinge region" of the kinase ATP-binding pocket—a critical interaction for potent inhibition.[10][11]

  • Modulator of Physicochemical Properties: Compared to a carbocyclic analog like a phenyl ring, the pyridine nitrogen increases polarity and can improve aqueous solubility, a crucial factor for drug bioavailability.[2][12]

  • Metabolic Stability: Strategic placement of the nitrogen atom can block sites of metabolism, improving the drug's half-life. For instance, replacing a phenyl ring with a pyridine ring has been shown to improve metabolic stability by over 100-fold in certain contexts.[3]

  • Versatile Chemical Handle: The pyridine ring can be readily functionalized at multiple positions, allowing chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[13][14]

This guide will navigate the journey of a pyridine-based kinase inhibitor, from the fundamental principles of its interaction with the target to the complex, iterative process of drug discovery and development.

The Drug Discovery Workflow: From Concept to Candidate

The development of a kinase inhibitor is a multi-stage process that requires a synergistic interplay between chemistry, biology, and pharmacology.[6] Each step is designed to answer critical questions about the compound's activity, specificity, and drug-like properties, with data from one stage informing the decisions of the next.

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Validated Target Hit_Gen Hit Generation Assay_Dev->Hit_Gen Screening Deck Hit_to_Lead Hit-to-Lead (SAR) Hit_Gen->Hit_to_Lead Confirmed Hits Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Lead Series Preclinical_Dev Preclinical Candidate Selection Lead_Opt->Preclinical_Dev Optimized Leads IND IND-Enabling Studies Preclinical_Dev->IND Candidate Drug Clinical_Trials Clinical Trials (Phase I-III) IND->Clinical_Trials NDA NDA Review Clinical_Trials->NDA Approval FDA Approval NDA->Approval

Figure 1: High-level workflow for kinase inhibitor drug discovery.
Target Validation and Assay Development

The foundational step is to confirm that inhibiting a specific kinase will have a therapeutic effect. Once validated, a robust and reproducible assay is required to measure the compound's ability to inhibit the kinase. Biochemical assays are the workhorse of early discovery.[6]

Experimental Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a common method to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound.

  • Principle: The assay quantifies the amount of ATP remaining in the reaction after the kinase phosphorylation step. Lower kinase activity results in more ATP remaining, which is converted by a luciferase enzyme into a luminescent signal. A potent inhibitor will therefore produce a high luminescent signal.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase enzyme, substrate peptide, and ATP at appropriate concentrations. Dilute the test compound to a range of concentrations (typically a 10-point, 3-fold serial dilution).

    • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control). Add 10 µL of a kinase/substrate mixture.

    • Initiation: Start the reaction by adding 10 µL of ATP solution. The final concentrations should be at the Km value of ATP for the specific kinase to ensure competitive binding can be accurately assessed.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration must be within the linear range of the reaction, determined during assay development.

    • Detection: Add 25 µL of a commercially available ATP detection reagent (containing luciferase and its substrate).

    • Signal Readout: Incubate for 10 minutes to stabilize the luminescent signal and then read the plate on a luminometer.

    • Data Analysis: Convert raw luminescence units to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Self-Validation System: The trustworthiness of this protocol is ensured by including controls on every plate: (1) "Max" signal wells (no kinase) to define 100% inhibition, (2) "Min" signal wells (kinase + DMSO) to define 0% inhibition, and (3) a reference compound with a known IC50 to monitor assay performance and reproducibility over time.

Lead Optimization and SAR

Once initial "hits" are identified, the iterative process of lead optimization begins. This involves synthesizing analogs of the hit compound and evaluating them to build a Structure-Activity Relationship (SAR).[13][15] The goal is to improve potency against the target kinase while simultaneously enhancing selectivity over other kinases and optimizing drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-based drug design (SBDD) is a powerful strategy in this phase.[8][16] By obtaining the X-ray crystal structure of an inhibitor bound to the kinase, chemists can visualize the precise interactions and rationally design new modifications to improve binding affinity and selectivity.[5]

SAR_Cycle Design Design Analog (SBDD, Hypothesis) Synthesize Synthesize Compound Design->Synthesize Test_Bio Test In Vitro (Biochemical Assay) Synthesize->Test_Bio Test_Cell Test In Cell (Target Engagement) Test_Bio->Test_Cell Potent? Test_ADME Assess ADME (e.g., Microsomal Stability) Test_Cell->Test_ADME Cell Active? Analyze Analyze Data Update SAR Test_ADME->Analyze Good Properties? Analyze->Design New Hypothesis

Figure 2: The iterative cycle of lead optimization driven by SAR.

Table 1: Example Structure-Activity Relationship (SAR) Data for TYK2 JH2 Inhibitors

This table illustrates how systematic modifications to a central pyridine scaffold can impact inhibitory activity. The goal is to identify which substitutions enhance potency. Data is illustrative, based on findings from literature.[17]

CompoundR1 GroupR2 GroupTYK2 JH2 IC50 (nM)
Parent HAcetyl150
1a HPropionyl50
1b HCyclopropionyl45
1c FCyclopropionyl30
1d ClCyclopropionyl35

Causality: The data shows that expanding the acetyl group (Parent) to a propionyl (1a) or cyclopropionyl (1b) improves potency, likely by providing better hydrophobic interactions in the binding pocket. Adding a small electron-withdrawing group like fluorine at the R1 position (1c) further enhances activity, possibly by modulating the electronics of the pyridine ring or making a favorable contact.

Key Pyridine-Based Scaffolds and Case Studies

The versatility of pyridine is reflected in the diversity of scaffolds used in approved and investigational kinase inhibitors.

Monocyclic Pyridines: The 2-Aminopyridine Motif

The 2-aminopyridine is a classic hinge-binding element. The exocyclic amine and the pyridine nitrogen form two crucial hydrogen bonds with the kinase hinge region, providing a stable anchor for the molecule.

Case Study: Crizotinib

Crizotinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK), a driver oncogene in a subset of non-small cell lung cancer (NSCLC).[12] Its 2-aminopyridine core is essential for its interaction with the ALK kinase domain.[11]

ALK_Pathway cluster_ALK ALK Signaling cluster_STAT JAK/STAT Pathway ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 Survival Survival STAT3->Survival Crizotinib Crizotinib Crizotinib->ALK

Sources

An In-depth Technical Guide to the Chemical Properties of 4-(2-Methylimidazolyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyridine-imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide provides a comprehensive analysis of the chemical properties of 4-(2-methylimidazolyl)pyridin-3-amine, a specific congener within this important class. Due to a scarcity of direct experimental data for this exact molecule, this paper adopts a first-principles approach. By dissecting the molecule into its constituent 3-aminopyridine and 2-methylimidazole moieties, we infer its physicochemical properties, reactivity, and spectroscopic characteristics. This analysis is supplemented with data from close structural isomers to provide a robust, predictive overview for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure Analysis

4-(2-methylimidazolyl)pyridin-3-amine is a heterocyclic aromatic compound featuring a 2-methylimidazole ring linked to the 4-position of a 3-aminopyridine ring. This structural arrangement brings together two key pharmacophores known for their diverse biological activities. The imidazole ring is a component of essential biomolecules like histidine and is found in numerous drugs, while the aminopyridine motif is also prevalent in pharmacologically active compounds.[1][4]

A critical structural isomer, 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (CAS 1045952-73-1), differs only in the attachment point of the imidazole ring (via N1 instead of C4/C5). While data on the title compound is sparse, information on this isomer and the parent heterocycles provides a solid foundation for predicting its behavior.

Molecular Structure

The chemical structure consists of a pyridine ring substituted with an amino group at the C3 position and a 2-methylimidazole ring at the C4 position.

Caption: 2D structure of 4-(2-methylimidazolyl)pyridin-3-amine.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource/Basis
Molecular Formula C₉H₁₀N₄Structural Analysis
Molecular Weight 174.21 g/mol Calculation
pKa (most basic) ~5.5 - 6.5Predicted for pyridine N
pKa (amino group) ~3.5 - 4.5Predicted for aniline-like amine
LogP ~1.0 - 1.5Based on similar structures[5]
Appearance Likely a solid at room temp.Based on related compounds[6]

Synthesis and Reactivity

While a specific synthesis for 4-(2-methylimidazolyl)pyridin-3-amine has not been published, established organometallic cross-coupling reactions provide a logical and robust pathway.

Proposed Synthetic Workflow

A plausible synthetic route would involve a Suzuki or Stille cross-coupling reaction. This approach offers high yields and functional group tolerance, making it a staple in modern medicinal chemistry.

Core Rationale: The key is to form the C-C bond between the C4 position of the pyridine ring and a carbon atom of the imidazole ring. This can be achieved by coupling a halogenated pyridine derivative with an organoboron or organotin derivative of 2-methylimidazole.

Synthetic_Workflow cluster_0 Pathway A: Suzuki Coupling A1 Start with 4-halo-3-nitropyridine A2 Couple with 2-methylimidazole boronic ester A1->A2 Reacts with A4 Intermediate: 4-(2-methylimidazolyl)-3-nitropyridine A2->A4 Forms A3 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A3->A2 A5 Reduce nitro group (e.g., H₂, Pd/C or SnCl₂) A4->A5 Undergoes A6 Final Product: 4-(2-methylimidazolyl)pyridin-3-amine A5->A6

Caption: Proposed Suzuki coupling workflow for synthesis.

Chemical Reactivity

The reactivity of the molecule is dictated by the interplay between the electron-rich amino group and the electron-deficient pyridine ring, as well as the nucleophilic and basic centers of the imidazole moiety.

  • 3-Aminopyridine Moiety: The amino group at the C3 position is a moderately activating, ortho-para directing group. However, in the context of the electron-withdrawing pyridine nitrogen, its influence is complex. The pyridine nitrogen is the most basic site and will be protonated first under acidic conditions.[7] The amino group can undergo diazotization, a key reaction for introducing other functional groups.[8] Direct electrophilic substitution on the pyridine ring is generally difficult but would be directed to the positions ortho and para to the amino group (C2, C4, C6). Since C4 is already substituted, reactivity at C2 and C6 is expected.

  • 2-Methylimidazole Moiety: This ring system is aromatic and contains two nitrogen atoms. The pyrrole-like nitrogen (-NH-) is weakly acidic, while the pyridine-like nitrogen (-N=) is basic and nucleophilic. The methyl group at the C2 position provides some steric hindrance but also enhances the basicity of the nitrogen atoms through an inductive effect.[9] The imidazole ring can act as a ligand in coordination chemistry and is known to catalyze reactions such as epoxy ring-opening.[9][10] It is generally stable but can undergo reactions like N-alkylation or nitration under specific conditions.[10]

Anticipated Spectroscopic Characterization

Detailed spectroscopic analysis is essential for structural confirmation. Based on the constituent parts, we can predict the key features in various spectra.[11][12][13][14][15]

Technique Anticipated Features
¹H NMR - Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely showing doublet or singlet multiplicity depending on coupling. The proton at C2 will be most downfield. - Imidazole Protons: Two singlets or doublets in the aromatic region (δ 6.5-7.5 ppm). - Amino Protons (NH₂): A broad singlet (position is solvent and concentration-dependent). - Methyl Protons (CH₃): A sharp singlet around δ 2.3-2.5 ppm.
¹³C NMR - Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm). The carbon bearing the amino group (C3) will be shielded, while C2 and C6 will be deshielded. - Imidazole Carbons: Three signals (δ 115-145 ppm), with the C2 carbon (bearing the methyl group) being the most downfield. - Methyl Carbon: A signal in the aliphatic region (δ ~15-20 ppm).[16]
IR Spectroscopy - N-H Stretch (Amino): Two sharp bands around 3300-3500 cm⁻¹.[17] - N-H Stretch (Imidazole): A broad band around 3100-3300 cm⁻¹.[18] - C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹. - C=N and C=C Stretch: Multiple sharp bands in the 1400-1650 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z = 174. - Fragmentation: Expect fragmentation patterns corresponding to the loss of the methyl group, HCN from the imidazole ring, or cleavage of the bond between the two heterocyclic rings.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-(2-methylimidazolyl)pyridin-3-amine. Therefore, a conservative approach based on the hazards of its components—3-aminopyridine and 2-methylimidazole—is required. Both precursors are hazardous, and the final compound should be handled with appropriate care.[6][19][20]

Hazard CategoryAssociated Risks and Precautions
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. [6] Action: Avoid all routes of exposure. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
Skin/Eye Irritation Causes skin irritation and serious eye damage. [20] Action: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Reactivity Stable under normal conditions.[19] Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[19] 3-aminopyridine can form explosive mixtures with air upon intense heating.
Handling Handle as a toxic substance. Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly sealed.

Applications in Drug Discovery and Research

The fusion of pyridine and imidazole rings creates a scaffold with significant potential in medicinal chemistry. This structural motif is frequently found in kinase inhibitors, which are a cornerstone of modern cancer therapy.[21][22][23][24][25][26]

  • Kinase Inhibition: Pyridinyl-imidazole compounds are known to be potent and selective inhibitors of p38 MAP kinase and other kinases like CDK9 and FLT3.[21][22][23] They typically function as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme.[21] The specific substitution pattern on both rings is crucial for achieving selectivity and potency against different kinase targets.

  • Anticancer and Antimicrobial Potential: Imidazole and imidazopyridine derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][24][26][27] The ability of the scaffold to engage in multiple non-covalent interactions (hydrogen bonding, π-π stacking) makes it a versatile platform for designing targeted therapies.[2][22]

  • Research Applications: As a novel chemical entity, 4-(2-methylimidazolyl)pyridin-3-amine would be a valuable tool for screening libraries to identify new biological targets. Its synthesis and characterization would provide important structure-activity relationship (SAR) data for the development of new therapeutic agents based on the pyridine-imidazole core.[26][28]

Conclusion

While direct experimental data on 4-(2-methylimidazolyl)pyridin-3-amine is currently unavailable, a detailed chemical profile can be constructed through expert analysis of its constituent moieties and comparison with related structures. It is predicted to be a solid compound with distinct spectroscopic signatures, accessible via standard cross-coupling methodologies. Its reactivity is governed by the basic pyridine nitrogen, the nucleophilic amino group, and the versatile imidazole ring.

The true value of this molecule lies in its potential as a scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. This technical guide provides the foundational chemical knowledge necessary for researchers to synthesize, characterize, and explore the biological potential of this promising compound. All predictions herein should be validated through empirical experimentation.

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Harnessing the Pyridine Scaffold in Fragment-Based Discovery of Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein kinases remain one of the most critical and intensely pursued classes of drug targets, particularly in oncology. The challenge, however, lies in achieving inhibitor selectivity across a large family of enzymes that share a highly conserved ATP-binding site. Type II inhibitors, which uniquely bind to an inactive "DFG-out" kinase conformation, offer a powerful strategy to enhance selectivity by engaging a less-conserved allosteric pocket adjacent to the ATP site. This guide provides a comprehensive technical overview of a field-proven methodology: utilizing fragment-based drug discovery (FBDD) to identify and optimize pyridine-containing fragments into potent and selective Type II kinase inhibitors. We will dissect the underlying structural biology of the DFG-out state, explore the privileged role of the pyridine scaffold, and provide detailed, self-validating experimental workflows for fragment screening, validation, and structure-guided optimization.

The Strategic Advantage of Targeting the DFG-Out Conformation

Protein kinase activity is governed by the conformational state of its activation loop, a flexible segment that begins with the highly conserved Asp-Phe-Gly (DFG) motif.[1] In the catalytically active state, termed "DFG-in," the aspartate residue coordinates magnesium ions essential for ATP hydrolysis, and the phenylalanine points into a hydrophobic pocket.[2] Type I inhibitors bind to this active DFG-in conformation and are, by nature, direct ATP competitors.[3]

The paradigm shift in kinase inhibition came with the discovery of the "DFG-out" conformation, an inactive state where the DFG motif undergoes a dramatic flip of approximately 180°. This reorientation causes the phenylalanine and aspartate residues to swap positions.[2] The critical consequence of this event is the formation of a new, deep hydrophobic pocket adjacent to the ATP-binding site, which is accessible only in this inactive state.[4][5]

Inhibitors that bind to and stabilize this DFG-out conformation are classified as Type II inhibitors.[1][6] Their strategic advantage stems from two key principles:

  • Enhanced Selectivity: While the ATP-binding pocket is highly conserved across the kinome, the residues lining the allosteric pocket created in the DFG-out state are significantly more diverse. By engaging this pocket, Type II inhibitors can exploit unique features of the target kinase, leading to superior selectivity profiles compared to their Type I counterparts.[7]

  • Novel Chemical Space: The unique topology of the DFG-out binding site allows for the development of inhibitors with chemical scaffolds distinct from traditional ATP mimetics.

The serendipitous discovery of imatinib binding to the DFG-out conformation of ABL kinase catalyzed the rational design of Type II inhibitors as a mainstream drug discovery strategy.[1][2]

DFG_Conformations cluster_0 DFG-In (Active) cluster_1 DFG-Out (Inactive) DFG_In ATP Site Hinge Asp Phe DFG_Out ATP Site Hinge Phe Asp Allosteric Pocket DFG_In->DFG_Out Conformational Flip Type_I Type I Inhibitor Type_I->DFG_In:f0 Type_I->DFG_In:f1 DFG_Out->DFG_In Type_II Type II Inhibitor Type_II->DFG_Out:f0 Type_II->DFG_Out:f2 caption Fig 1: Kinase DFG-In vs. DFG-Out Conformations.

Caption: DFG-In vs. DFG-Out conformations and inhibitor binding modes.

The Pyridine Scaffold: A Privileged Moiety for Kinase Recognition

The pyridine ring is one of the most prevalent heterocyclic scaffolds in medicinal chemistry, and for good reason.[8][9] An analysis of FDA-approved drugs consistently highlights its importance, particularly in oncology.[10] Its utility in designing kinase inhibitors, especially those targeting the hinge region, is rooted in its unique physicochemical properties.

  • Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen atom makes it an excellent hydrogen bond acceptor.[9] This is a critical feature for interacting with the backbone amide hydrogens of the kinase hinge region, a canonical interaction that anchors many inhibitors to the ATP-binding site.[11]

  • Bioisosterism: Pyridine is frequently used as a bioisostere for a phenyl ring.[9][10] This "phenyl-to-pyridyl" switch can profoundly impact a compound's properties by introducing a hydrogen bond acceptor, altering electronic properties, and improving metabolic stability without significantly changing the molecule's shape.[9]

  • Solubility and Bioavailability: As a polar aromatic molecule, the pyridine moiety can increase the aqueous solubility and bioavailability of a compound compared to its carbocyclic analog, which is a crucial parameter for drug development.[12][13]

Prominent approved kinase inhibitors like Imatinib (BCR-ABL) and Crizotinib (ALK) feature a pyridine ring that is essential for their high-affinity binding and therapeutic effect.[10] These successes underscore the value of incorporating this scaffold into screening libraries for new kinase inhibitors.

A Self-Validating FBDD Workflow for Pyridine Fragments

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective alternative to traditional high-throughput screening (HTS).[14][15] The core principle is to screen libraries of low-molecular-weight compounds ("fragments," typically <300 Da) to identify weak but high-quality binders.[14] These hits then serve as starting points for rational, structure-guided optimization into potent leads.[16][17] This approach is particularly well-suited for discovering Type II inhibitors, as fragments are small enough to probe the newly formed allosteric pocket.

A robust and self-validating FBDD cascade is essential for success, ensuring that hits are genuine and provide a solid foundation for medicinal chemistry efforts.

FBDD_Workflow cluster_workflow FBDD Cascade Lib 1. Pyridine-Enriched Fragment Library Screen 2. Primary Biophysical Screen (e.g., Thermal Shift Assay) Lib->Screen Detect Weak Binders Validate 3. Orthogonal Hit Validation (e.g., Surface Plasmon Resonance) Screen->Validate Confirm Hits, Eliminate False Positives Structure 4. Structural Biology (X-Ray Crystallography) Validate->Structure Determine Binding Mode Optimize 5. Fragment-to-Lead (Structure-Based Design) Structure->Optimize Rational Design caption Fig 2: FBDD Workflow for Type II Kinase Inhibitors.

Caption: FBDD Workflow for Type II Kinase Inhibitors.

Phase 1: Primary Screening with Thermal Shift Assay (TSA)

The initial goal is to rapidly screen the fragment library to identify compounds that bind to the target kinase. Because fragments bind weakly, a highly sensitive biophysical method is required.[18] The Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is an ideal primary screening technique.[19]

Causality: The principle behind TSA is that the binding of a ligand (fragment) to a protein increases its thermodynamic stability. This increased stability translates to a higher melting temperature (Tₘ). The Tₘ is measured by monitoring the unfolding of the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions as the protein denatures with increasing temperature. A positive shift in Tₘ (ΔTₘ) indicates a binding event.

Experimental Protocol: Thermal Shift Assay (TSA)

  • Preparation:

    • Prepare a stock solution of the purified target kinase at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of SYPRO Orange dye (e.g., 5000x concentrate) and dilute it to 250x in the same buffer.

    • Prepare fragment plates by dispensing 1 µL of each 10 mM fragment stock (in DMSO) into a 96- or 384-well PCR plate. Include DMSO-only wells as a negative control and a known binder as a positive control.

  • Assay Mix:

    • Create a master mix containing the kinase and dye. For a final volume of 20 µL per well, mix the kinase to a final concentration of 2 µM and the SYPRO Orange to 5x.

    • Dispense 19 µL of the master mix into each well of the fragment plate.

  • Execution:

    • Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 10 minutes.

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/min, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative.

    • Calculate the ΔTₘ for each fragment relative to the DMSO control. A ΔTₘ ≥ 2 °C is typically considered a statistically significant hit.

Phase 2: Orthogonal Hit Validation with Surface Plasmon Resonance (SPR)

Trustworthiness: A primary screen will inevitably produce some false positives. Therefore, every hit from the TSA screen must be validated using an orthogonal biophysical method—one that relies on a different physical principle.[20] Surface Plasmon Resonance (SPR) is an excellent choice as it provides direct evidence of binding and can quantify the binding affinity (Kᴅ) and kinetics.[21]

Causality: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. The target kinase is immobilized on the chip. When a fragment from a solution flows over the surface and binds to the kinase, the local refractive index at the surface changes, which is detected as a response unit (RU) signal. The magnitude of the signal is proportional to the amount of bound fragment.

Experimental Protocol: Surface Plasmon Resonance (SPR) Hit Validation

  • Immobilization:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.

    • Immobilize the target kinase to the surface by injecting a solution of the protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the protein to allow for background subtraction.

  • Binding Analysis:

    • Prepare a dilution series for each fragment hit identified in the TSA screen (e.g., 6 concentrations ranging from 1 µM to 200 µM) in a running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Inject the fragment solutions over the kinase and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase (during injection) and the dissociation phase (during buffer flow).

    • Regenerate the surface between fragment injections if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • For affinity determination, plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to calculate the equilibrium dissociation constant (Kᴅ). A confirmed hit will show a concentration-dependent binding response.

Phase 3: Structural Elucidation via X-ray Crystallography

Authoritative Grounding: The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to the target kinase.[22][23] This step is non-negotiable for a structure-based design program as it provides the definitive blueprint for optimization. It confirms the binding site, the specific interactions, and, crucially, whether the fragment induces the desired DFG-out conformation.[24]

Causality: X-ray crystallography relies on the principle that when a beam of X-rays strikes a crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By measuring this diffraction pattern, one can calculate an electron density map and build a three-dimensional atomic model of the molecule (in this case, the protein-fragment complex).

Experimental Protocol: Co-crystallization and Structure Determination

  • Crystal Growth:

    • Concentrate the purified kinase to a high concentration (e.g., 10-15 mg/mL).

    • Incubate the kinase with a 5- to 10-fold molar excess of the validated fragment hit for at least one hour on ice to allow complex formation.

    • Screen for crystallization conditions using commercially available screens via sitting-drop or hanging-drop vapor diffusion methods. This involves mixing the protein-fragment complex with a precipitant solution and allowing it to equilibrate against a larger reservoir of the precipitant.

    • Optimize initial crystal hits by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., 25% glycerol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.[22]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using molecular replacement with a previously known structure of the kinase as a search model.

    • Build the model into the resulting electron density map, paying close attention to the density for the bound fragment.

    • Refine the model iteratively to improve its fit to the experimental data, resulting in a final, high-resolution 3D structure.

From Fragment to Lead: A Case Study in Structure-Based Optimization

The high-resolution crystal structure is the starting point for the fragment-to-lead optimization process.[17] The goal is to "grow" the initial fragment by adding chemical functionality that makes new, favorable interactions with the protein, thereby increasing potency and selectivity.

Let's consider a hypothetical but representative case. Our FBDD campaign identifies a 2-aminopyridine fragment that binds to the hinge region of our target kinase, confirmed by SPR (Kᴅ = 250 µM) and X-ray crystallography. The crystal structure shows that the kinase is in the DFG-out conformation and reveals the allosteric pocket is unoccupied but accessible.

Optimization Strategy:

  • Initial Hit (Fragment A): A simple 2-aminopyridine fragment. It forms two hydrogen bonds with the kinase hinge.

  • Fragment Growth (Compound B): Guided by the crystal structure, a urea moiety is added to the pyridine ring, directed towards the allosteric pocket. This is a classic strategy, as the urea can form additional hydrogen bonds with residues at the entrance of the pocket, such as a conserved glutamate on the αC-helix and the backbone amide of the DFG-aspartate.[2]

  • Pocket Filling (Lead Compound C): Further chemical elaboration adds a trifluoromethyl-phenyl group to the terminal end of the urea. This hydrophobic group is designed to occupy the deep allosteric pocket, displacing water molecules and making favorable van der Waals contacts, significantly increasing binding affinity and locking the kinase in the DFG-out state.

Data Presentation: Optimization Summary

CompoundStructure ModificationBinding Affinity (Kᴅ)Kinase Inhibition (IC₅₀)
Fragment A 2-Aminopyridine Core250 µM> 500 µM
Compound B Added Urea Moiety5 µM15 µM
Lead C Added CF₃-Phenyl Group20 nM55 nM

This iterative, structure-guided process transforms a weak-binding fragment into a potent lead compound by systematically exploiting the unique features of the DFG-out conformation.

Conclusion and Future Perspectives

The discovery of Type II kinase inhibitors represents a major advance in achieving selectivity, a long-standing challenge in the field. By combining the strategic advantage of targeting the inactive DFG-out conformation with the efficiency and rationality of fragment-based drug discovery, researchers can significantly increase the probability of success. The pyridine scaffold, with its proven role in kinase hinge binding and favorable drug-like properties, serves as an exceptional starting point for such campaigns. The integrated, self-validating workflow presented here—combining TSA, SPR, and X-ray crystallography—provides a robust framework for identifying and optimizing these privileged fragments into next-generation targeted therapies. Future efforts will likely see an increased integration of in silico FBDD and computational chemistry to further refine fragment library design and predict optimal growth vectors, accelerating the path from fragment to clinical candidate.[14][25]

References

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  • Erlanson, D. A. (2012). Fragment-Based Design of Kinase Inhibitors: A Practical Guide. Methods in Molecular Biology. [Link]

  • Sharma, S. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

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  • Tsai, K. C., et al. (2013). Template-Based de Novo Design for Type II Kinase Inhibitors and Its Extended Application to Acetylcholinesterase Inhibitors. PLoS ONE. [Link]

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  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Institutes of Health. [Link]

  • Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Chaikuad, A., et al. (2013). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. Journal of Medicinal Chemistry. [Link]

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  • Gomaa, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

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Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Nitropyridines in Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a nitro (NO₂) group onto the pyridine ring profoundly alters its electronic properties, transforming it into a potent electrophile. This activation is pivotal for a class of reactions known as Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nature of the nitro group, through both inductive and resonance effects, renders the pyridine ring highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles.[1]

This guide provides an in-depth exploration of SNAr protocols for nitropyridines, moving beyond simple step-by-step instructions to explain the causality behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for molecular synthesis.

The Mechanism of Activation: Understanding the SNAr Pathway

The SNAr reaction on nitropyridines is not a single-step displacement. It proceeds via a well-established two-step addition-elimination mechanism .[1] The success and rate of the reaction are fundamentally governed by the stability of a key intermediate.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on an electron-deficient carbon atom of the pyridine ring that bears a suitable leaving group (LG). This attack temporarily breaks the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][2]

  • Elimination and Rearomatization: The aromaticity of the ring is restored in the second, typically faster, step through the expulsion of the leaving group.

The presence of the nitro group is critical for the stability of the Meisenheimer complex. When the nitro group is positioned ortho or para to the site of nucleophilic attack, the negative charge of the intermediate can be effectively delocalized onto its oxygen atoms through resonance.[1][3] This stabilization lowers the activation energy of the first, rate-determining step, thereby facilitating the reaction.[2][4]

SNAr_Mechanism General SNAr Mechanism on a Nitropyridine cluster_intermediate Reactant Nitropyridine (with Leaving Group 'LG') Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Slow, RDS) Nucleophile Nucleophile (Nu⁻) Meisenheimer->Reactant Reversion Product Substituted Product Meisenheimer->Product - LG⁻ (Fast) LeavingGroup Leaving Group (LG⁻)

Caption: The addition-elimination pathway for SNAr reactions.

Key Parameters for Successful SNAr Reactions

Mastery of SNAr protocols requires an understanding of the key variables that dictate the reaction's outcome.

  • Leaving Group (LG): The nature of the leaving group is crucial. While halides (Cl, Br) are common, fluoride (F) is often superior. Contrary to Sₙ2 reactions, the leaving group ability in SₙAr often follows the trend: F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon exceptionally electrophilic and accelerating the initial nucleophilic attack (the rate-determining step).[2] In some cases, the nitro group itself can be displaced, particularly when activated by other substituents or when a better leaving group is absent.[5][6][7]

  • Solvent: Polar aprotic solvents are the standard choice for SNAr reactions.[8] Solvents like Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the anion, thus enhancing nucleophilicity.[9] They also help to stabilize the charged Meisenheimer complex.

  • Base: A base is often required, serving one of two primary roles: to deprotonate a protic nucleophile (e.g., an alcohol or thiol) to generate a more potent anionic nucleophile, or to act as a scavenger for the acid (H-LG) generated during the reaction. Common choices range from mild inorganic bases like K₂CO₃ or Cs₂CO₃ to stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KtBuO) for weakly acidic nucleophiles.[9][10]

  • Temperature: While many SNAr reactions on highly activated nitropyridines proceed at room temperature, thermal energy is often necessary to overcome the activation barrier, with reaction temperatures typically ranging from 50 to 120 °C.

Experimental Protocols and Application Notes

The following protocols are designed as robust starting points. Researchers should consider optimization of temperature, reaction time, and stoichiometry based on the specific substrate and nucleophile.

Workflow General Experimental Workflow A Reactant Preparation (Nitropyridine, Nucleophile, Base, Solvent) B Reaction Setup (Inert Atmosphere, Temperature Control) A->B 1. Combine C Reaction Monitoring (TLC, LC-MS) B->C 2. Monitor D Aqueous Work-up (Quenching, Extraction) C->D 3. Isolate E Purification (Column Chromatography, Recrystallization) D->E 4. Purify F Characterization (NMR, MS, etc.) E->F 5. Analyze

Sources

Application Note & In-Depth Protocol: Strategic Reduction of 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of the Target Amine

The transformation of 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine to its corresponding 3-aminopyridine derivative is a critical step in the synthesis of numerous molecules of pharmaceutical interest. The resulting product, 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, serves as a versatile building block, incorporating both a vicinal amino-pyridine scaffold and an imidazole moiety. These structural motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors and other targeted therapeutics.

The primary challenge in this reduction lies in achieving high chemoselectivity. The chosen methodology must efficiently reduce the aromatic nitro group while preserving the integrity of the two heterocyclic rings—the pyridine and the imidazole—which are susceptible to reduction under harsh conditions. This guide provides a comprehensive analysis of suitable reduction strategies, explains the rationale behind methodological choices, and presents detailed, validated protocols for laboratory execution.

Foundational Chemistry: Mechanistic Overview of Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is a six-electron process. While the exact pathway can vary with the chosen reagent, the transformation generally proceeds through nitroso and hydroxylamine intermediates.

Nitro_Reduction_Mechanism

The key to a successful synthesis is the selection of a reagent system that provides these six electrons selectively to the nitro group without engaging in undesired side reactions with the pyridine or imidazole rings.

Comparative Analysis of Reduction Methodologies

Several established methods can be employed for this transformation. The choice depends on factors such as available equipment, scale, cost, and the desired level of "green" chemistry. We will explore three primary, field-proven approaches: Catalytic Hydrogenation, Dissolving Metal Reduction, and Dithionite Reduction.

Methodology Reagents & Conditions Advantages Disadvantages & Mitigation Typical Yield
Catalytic Hydrogenation H₂ gas (1-4 atm), 10% Pd/C, MeOH or EtOH, Room Temp.[1][2]High efficiency, clean reaction (byproduct is H₂O), catalyst is recyclable, easily scalable.[1]Risk of pyridine ring reduction at high pressure/temp. Catalyst is pyrophoric.>95%
Transfer Hydrogenation Ammonium formate, 10% Pd/C, MeOH, Reflux.[3]Avoids use of pressurized H₂ gas, excellent chemoselectivity, simple setup.[3]Requires stoichiometric reductant, can have slightly longer reaction times.90-98%
Dissolving Metal Reduction SnCl₂·2H₂O, EtOH or EtOAc, Reflux.[4][5][6]Excellent chemoselectivity, tolerates many functional groups, inexpensive, robust.[4][7]Generates stoichiometric metal waste, workup is more complex (requires neutralization and filtration of tin salts).85-95%
Dithionite Reduction Na₂S₂O₄, H₂O/MeOH or aq. DMF, Room Temp to 60°C.[8][9][10]Very mild, inexpensive, operates in aqueous media, good for sensitive substrates.[8][11][12]Can require pH control[10], may be slower, and yields can be more variable.70-90%
Causality Behind Method Selection:
  • Catalytic Hydrogenation is the preferred industrial method due to its high atom economy and cleanliness. The palladium surface efficiently adsorbs both hydrogen and the nitro group, facilitating the stepwise reduction at a low energy barrier. The key is maintaining mild conditions (low pressure, room temperature) to ensure the kinetic barrier for pyridine reduction is not overcome.[13]

  • Tin (II) Chloride (SnCl₂) is a classic and reliable choice, particularly on a lab scale. As a single-electron donor, it selectively reduces the highly electrophilic nitro group through a series of electron transfer and protonation steps.[14] Its mildness is a significant advantage, preserving the heterocyclic systems.[4]

  • Sodium Dithionite (Na₂S₂O₄) acts as a potent reducing agent in aqueous solutions.[9] It is particularly useful when metallic catalysts or acidic conditions need to be avoided. The reactive species, the sulfoxylate radical anion (SO₂⁻), is a powerful single-electron donor that effectively reduces the nitro group.[9]

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for monitoring reaction completion and ensuring product quality.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is optimized for high yield, purity, and operational simplicity, representing the most common approach for this transformation.

Materials & Equipment:

  • 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Methanol (MeOH), ACS grade

  • Hydrogen gas (H₂) cylinder with regulator

  • Parr shaker apparatus or a heavy-walled flask with a 3-way stopcock

  • Magnetic stirrer and stir bars

  • Celite® (diatomaceous earth) for filtration

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a suitable hydrogenation vessel (e.g., a 250 mL Parr bottle), add 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine (e.g., 5.0 g, 1 equivalent).

  • Solvent Addition: Add Methanol (100 mL, 20 vol). Stir until the starting material is fully dissolved.

  • Inerting: Flush the vessel with an inert gas (Nitrogen or Argon) for 5 minutes to remove atmospheric oxygen.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Pd/C (50% wet, ~0.5 g, 10 wt% of substrate).

    • Expert Insight: Using the wet catalyst minimizes the risk of it becoming airborne and igniting. Never add dry Pd/C to a flammable solvent in the presence of air.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere.[1]

  • Pressurize the vessel with hydrogen to 45 psi (approx. 3 atm) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic and progress can be monitored by the uptake of hydrogen. For analytical confirmation, depressurize, flush with nitrogen, and take an aliquot for TLC or LC-MS analysis. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (no starting material detectable), vent the hydrogen and purge the system thoroughly with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional Methanol (2 x 20 mL).

    • Safety Critical: The filtered catalyst pad should not be allowed to dry. Quench it immediately by placing it in a beaker of water.

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to yield 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine as a solid. The product is often of sufficient purity for subsequent steps but can be recrystallized if necessary.

Hydrogenation_Workflow

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol offers a robust, non-hydrogenation alternative suitable for any standard laboratory fume hood.

Materials & Equipment:

  • 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware including a reflux condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-(2-methyl-1H-imidazol-1-yl)-3-nitropyridine (e.g., 5.0 g, 1 equivalent) in Ethanol (100 mL).

  • Reagent Addition: Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) in one portion (approx. 27.5 g, 5 equivalents).

    • Expert Insight: A significant excess of the reducing agent is used to drive the reaction to completion and account for any potential oxidation by air.[5]

  • Heating: Heat the mixture to reflux (approx. 78°C for EtOH) and maintain for 3-5 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material spot indicates completion.

  • Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add saturated aqueous NaHCO₃ solution while stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts as a thick white solid (tin hydroxides).

  • Extraction: Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the solid cake thoroughly with Ethyl Acetate or DCM (3 x 50 mL). Transfer the combined filtrate to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate or DCM (2 x 50 mL).

  • Drying and Isolation: Combine all organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can be purified further by silica gel column chromatography if necessary.

Product Characterization

The final product, 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect the disappearance of aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons, typically in the range of 4-6 ppm (DMSO-d₆) or 3-5 ppm (CDCl₃). The chemical shifts of the other pyridine and imidazole protons will also shift upfield.

  • ¹³C NMR: The carbon atom attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the amine product (C₉H₁₀N₄, MW: 174.21 g/mol ).

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Scribd. (2022). 4juli-Nitro Reduction Using Dithionite. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Wikipedia. (n.d.). Tin(II) chloride. [Link]

  • ResearchGate. (2025). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. [Link]

  • Sciencemadness Discussion Board. (2008). Reduction of Nitro Toluene. [Link]

  • Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. [Link]

  • Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. [Link]

  • The Hive Chemistry Discourse. (2003). SnCl2 as a reducing agent. [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride...[Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. (2016). Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane. [Link]

  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • Wordpress. (2026). Stoichiometric Zn or Fe Metal Reduction. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Royal Society of Chemistry. (n.d.). Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. [Link]

  • PMC. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. [Link]

  • Google Patents. (n.d.).
  • ChemRxiv. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]

  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Organic Chemistry Portal. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. [Link]

  • Royal Society of Chemistry. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]

  • PubMed. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. [Link]

  • Google Patents. (n.d.).

Sources

Optimizing Amide Bond Formation with Electron-Deficient Amines: A Guide to Pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: STRATEGIC OVERVIEW & MECHANISTIC INSIGHT

The Nucleophilicity vs. Basicity Paradox

Coupling carboxylic acids to pyridin-3-amine (3-aminopyridine) presents a unique challenge in medicinal chemistry that is distinct from standard aniline couplings. The difficulty arises from the electronic duality of the pyridine ring:

  • Reduced Nucleophilicity (The Primary Hurdle): The exocyclic amine at position 3 is significantly less nucleophilic than a standard aniline. The electron-withdrawing inductive effect ($ -I

    
     +R $) from the amine into the ring is possible, the overall reactivity is dampened compared to phenyl analogs.
    
  • Competitive Basicity (The Trap): The pyridine ring nitrogen (N1) is a basic center ($ pK_a \approx 6.0 $ for the conjugate acid). In standard coupling protocols (e.g., EDC/HOBt or HATU), the coupling reagent or the activated ester often coordinates to the ring nitrogen, forming stable N-acylpyridinium salts or poisoning the catalyst, rather than reacting with the desired exocyclic amine.

Why Standard Reagents Fail[1]
  • HATU/HBTU: The formation of the active ester (OAt/OBt) is fast, but the subsequent aminolysis by pyridin-3-amine is kinetically slow. This allows background hydrolysis (by trace water) or competitive acylation of the ring nitrogen to dominate, leading to low yields and difficult purifications.

  • Carbodiimides (EDC/DCC): Often result in high levels of N-acylurea formation because the amine is too slow to intercept the O-acylisourea intermediate.

The Solution Hierarchy

To overcome these barriers, the strategy must shift from "stabilizing the active ester" (standard peptide chemistry) to "maximizing electrophilicity" or "templating the reaction."

  • Method A (T3P - Propylphosphonic Anhydride): The modern Gold Standard. It drives the reaction through a highly reactive mixed anhydride intermediate and often utilizes the pyridine ring of the substrate as a template or base.

  • Method B (Ghosez's Reagent): For acid-sensitive substrates. Generates acid chlorides under strictly neutral conditions.[1]

  • Method C (Phosphorus Oxychloride): A robust, one-pot activation method suitable for scale-up of simple substrates.

PART 2: VISUALIZATION OF REACTION PATHWAYS

The following diagram illustrates the competitive pathways and the strategic advantage of T3P.

G Acid Carboxylic Acid ActiveEster Active Ester (OBt/OAt) Acid->ActiveEster HATU/EDC MixedAnh Mixed Anhydride (Highly Reactive) Acid->MixedAnh T3P / Base Amine Pyridin-3-amine RingAcyl Ring N-Acylation (Dead End/Salt) Amine->RingAcyl Product Desired Amide Amine->Product ActiveEster->RingAcyl Kinetic Trap Hydrolysis Hydrolysis (Return to Acid) ActiveEster->Hydrolysis Trace H2O MixedAnh->Product Fast Aminolysis

Caption: Comparative pathways showing how T3P bypasses the kinetic traps (Ring N-acylation and Hydrolysis) common with active esters.

PART 3: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: The "Gold Standard" – T3P Coupling

Application: Best for chiral acids (low epimerization risk), sterically hindered acids, and general library synthesis. Mechanism: T3P forms a mixed anhydride. The byproduct is a water-soluble cyclic phosphonic acid, simplifying workup.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Pyridin-3-amine derivative (1.1 – 1.2 eq)

  • Base: Pyridine (3.0 – 5.0 eq) OR DIPEA (3.0 eq) if the substrate is base-sensitive.

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w solution in EtOAc or DMF (1.5 – 2.0 eq).

  • Solvent: EtOAc (preferred for workup) or DMF/NMP (for solubility).

Step-by-Step Procedure:

  • Dissolution: In a reaction vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 eq) and Pyridin-3-amine (1.1 eq) in EtOAc (concentration ~0.1 – 0.2 M).

    • Note: If solubility is poor, add DMF as a co-solvent (up to 20% v/v).

  • Base Addition: Add Pyridine (3.0 eq). Stir for 5 minutes at room temperature.

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst, preventing the "proton sponge" effect of DIPEA which can sometimes retard kinetics with T3P.

  • Activation: Add T3P solution (1.5 eq) dropwise.

  • Reaction:

    • Standard: Stir at Room Temperature for 2–4 hours.

    • Difficult Substrates: If LCMS shows <50% conversion after 2 hours, heat to 60°C . T3P is thermally stable and highly effective at elevated temperatures.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash with Water (x2).[2] Crucial: T3P byproducts are water-soluble.[3][4]

    • Wash with sat. NaHCO₃ (to remove unreacted acid).

    • Wash with Brine .[5]

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH or EtOAc/Hex) if necessary.

Protocol B: The "Activation" Method – Ghosez’s Reagent

Application: For acid-sensitive substrates or when T3P fails to activate a sterically hindered carboxylate. Mechanism: Converts the acid to an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Ghosez’s Reagent (1.2 – 1.5 eq)

  • Pyridin-3-amine (1.2 eq)

  • Base: Pyridine or 2,6-Lutidine (2.0 eq)[6]

  • Solvent: Dry DCM or CHCl₃.[7]

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • Dissolve Carboxylic Acid (1.0 eq) in dry DCM under Nitrogen/Argon.

    • Add Ghosez’s Reagent (1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC (conversion of acid to less polar species) or quench a small aliquot with MeOH to check for methyl ester formation by LCMS.

  • Coupling:

    • Cool the mixture to 0°C.

    • Add a solution of Pyridin-3-amine (1.2 eq) and Pyridine (2.0 eq) in DCM dropwise.

  • Completion: Stir at Room Temperature for 2–12 hours.

  • Workup: Standard aqueous extraction (NaHCO₃ wash is critical to remove quenched Ghosez byproducts).

Protocol C: The "One-Pot" Method – POCl₃

Application: Robust, scalable method for simple aromatic acids. Warning: Not suitable for acid-labile protecting groups (Boc, t-Bu esters).

Step-by-Step Procedure:

  • Dissolve Carboxylic Acid (1.0 eq) and Pyridin-3-amine (1.0 eq) in Pyridine (solvent volume, ~10-15 volumes).

  • Cool to -10°C (Ice/Salt bath).

  • Add POCl₃ (1.1 eq) dropwise over 10 minutes. Exothermic!

  • Stir at 0°C for 1 hour, then warm to Room Temperature.

  • Quench: Pour carefully into ice water.

  • Isolation: If the product precipitates, filter it. If not, extract with EtOAc.

PART 4: COMPARATIVE DATA & TROUBLESHOOTING

Reagent Performance Matrix
FeatureT3P (Protocol A) Ghosez's Reagent (Protocol B) HATU/EDC (Standard)
Reactivity High (Mixed Anhydride)Very High (Acid Chloride)Moderate (Active Ester)
Epimerization Very Low (Safe for chiral centers)Low to ModerateLow
Workup Excellent (Water soluble byproducts)GoodDifficult (HMPA/Urea byproducts)
Moisture Sensitivity LowHigh (Strictly anhydrous)Moderate
Yield (Avg. for Py-3-NH2) 80-95% 70-85% 20-50%
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (Start Material remains) Nucleophile is too weak.Switch to Protocol A and heat to 80°C. Ensure concentration is high (>0.2 M).
Product mass + 135 Da (or similar) Formation of N-acylurea (if using EDC).Switch to T3P . Carbodiimides are incompatible with slow amines.
Product mass + Acid Mass - H2O (Dimer) Double acylation or anhydride formation.Reduce activation time. Use Protocol B (Ghosez) to control stoichiometry strictly.
Regioisomers observed Ring Nitrogen acylation.Use Pyridine as the base (reversible binding to ring N) rather than DIPEA. Avoid DMAP (forms stable salts).

PART 5: REFERENCES

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.

  • Ghosez, L., et al. (1979).[1] "Synthesis of acyl halides under neutral conditions." Journal of the Chemical Society, Chemical Communications, (24), 1180.

  • Patterson, E. A., et al. (2011). "T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for the Synthesis of Amides and Esters."[8] Organic Process Research & Development, 16(12).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bonds in Heterocyclic Chemistry

The construction of carbon-nitrogen (C-N) bonds, particularly those involving heterocyclic amines, is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[1][2] Arylated and heteroarylated amines are privileged scaffolds found in a vast array of biologically active molecules and functional materials.[1][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial C-N bonds, largely supplanting classical methods like the Ullmann condensation and nucleophilic aromatic substitution (SNAr) due to its milder reaction conditions, broader substrate scope, and superior functional group tolerance.[4][5][6]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the palladium-catalyzed cross-coupling of heterocyclic amines. We will delve into the mechanistic underpinnings of this transformation, offer a toolkit of practical, step-by-step protocols for a range of heterocyclic substrates, and provide a robust troubleshooting guide to navigate the common challenges encountered in this chemistry.

Core Principles and Mechanistic Insights: The "Why" Behind the Reaction

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is a multi-step process involving a palladium(0) active species.[4][7]

The Catalytic Cycle

The catalytic cycle can be broken down into three key stages:

  • Oxidative Addition: The cycle commences with the oxidative addition of the (hetero)aryl halide or pseudohalide (e.g., triflate) to a low-coordinate, electron-rich Pd(0) complex. This is often the rate-limiting step, particularly for less reactive electrophiles like aryl chlorides.[8][9] The choice of ligand is critical here; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are known to facilitate this step by stabilizing the Pd(0) center and promoting the cleavage of the C-X bond.[10][11]

  • Amine Coordination and Deprotonation: Following oxidative addition, the heterocyclic amine coordinates to the resulting Pd(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium-amido complex. The pKa of the heterocyclic amine and the strength of the base are crucial factors in this step. Strong bases like sodium tert-butoxide (NaOtBu) are often required, though weaker bases such as carbonates or phosphates can be employed with more active catalytic systems or for base-sensitive substrates.[9][12]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus closing the catalytic loop.[13] The steric and electronic properties of the ligand also play a significant role in promoting this final, product-forming step.[4]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex Oxidative Addition + Ar-X Amine_adduct [L-Pd(II)(Ar)(NHR')]+X- OA_complex->Amine_adduct Amine Coordination + HNR' Amido_complex L-Pd(II)(Ar)(NR') Palladium Amido Complex Amine_adduct->Amido_complex Deprotonation - Base-H+X- Amido_complex->Pd0 Product Ar-NR' (Product) Amido_complex->Product Reductive Elimination Catalyst_regen Regenerated L-Pd(0)

Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
The Critical Role of Ligands

The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of sophisticated phosphine ligands and, more recently, N-heterocyclic carbenes (NHCs).[6][11] These ligands are not mere spectators; they are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the selectivity of the reaction.

  • Biaryl Phosphine Ligands: This class of ligands, pioneered by Buchwald and others, features bulky and electron-rich biaryl scaffolds.[14] The steric bulk promotes the formation of monoligated, highly reactive Pd(0) species and facilitates the reductive elimination step. The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn promotes the oxidative addition of less reactive aryl chlorides.[15]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts.[10][11] Their strong donating ability makes them particularly effective for the activation of challenging substrates like electron-deficient heteroaryl chlorides.[10]

A Practical Toolkit: Selecting Your Reaction Components

The success of a palladium-catalyzed amination of a heterocyclic amine hinges on the judicious selection of the catalyst components and reaction conditions. This section provides a guide to making these choices.

Choosing the Right Combination: A Comparative Overview

The optimal combination of palladium precursor, ligand, base, and solvent is highly substrate-dependent. The following table provides a starting point for selecting conditions for various classes of heterocyclic amines.

Heterocyclic Amine ClassCommon LigandsRecommended BasesSolventsKey Considerations
Pyridines/Pyrimidines Xantphos, RuPhos, BrettPhosNaOtBu, K3PO4, Cs2CO3Toluene, DioxaneCan act as catalyst inhibitors; electron-deficient systems may require more forcing conditions.[6][16]
Indoles/Azaindoles XPhos, RuPhos, DavePhosK3PO4, Cs2CO3, K2CO3Toluene, Dioxane, t-BuOHN-H deprotonation can be competitive; weaker bases are often preferred to avoid side reactions.[3]
Imidazoles/Pyrazoles tBuBrettPhos, JosiphosCs2CO3, K3PO4Dioxane, TolueneUnprotected N-H can be challenging; catalyst inhibition is a known issue.[17]
Carbazoles/Phenothiazines XPhos, t-BuXPhosNaOtBu, LiHMDSToluene, DioxaneGenerally good coupling partners, but can be sterically demanding.

Detailed Experimental Protocols

The following protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for the Amination of a Heteroaryl Chloride with a Primary Amine

This protocol is adapted from methodologies developed for the coupling of challenging heteroaryl chlorides.[15]

Materials:

  • Heteroaryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk tube, add the heteroaryl chloride, Pd(OAc)2, RuPhos, and NaOtBu under a counterflow of inert gas.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the primary amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of an Unprotected N-H Indole with an Aryl Bromide

This protocol employs milder conditions suitable for N-H containing heterocycles.

Materials:

  • 5-Bromoindole (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd)

  • XPhos (0.03 mmol, 3 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Oven-dried sealed tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 5-bromoindole, Pd2(dba)3, XPhos, and K3PO4 to the sealed tube.

  • Add the anhydrous dioxane and aniline via syringe.

  • Seal the tube and remove it from the glovebox (if applicable).

  • Place the tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 18-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

  • Filter the mixture through a short plug of silica gel, washing with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-aryl indole.

Troubleshooting and Optimization: A Guide to Overcoming Common Hurdles

Even with well-established protocols, challenges can arise. This section provides a systematic approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low or No Conversion Check_Reagents Check Reagent Purity & Integrity Start->Check_Reagents Side_Reaction Side Reaction Observed (e.g., Hydrodehalogenation) Start->Side_Reaction Inert_Atmosphere Ensure Strict Inert Atmosphere Check_Reagents->Inert_Atmosphere Catalyst_System Evaluate Catalyst System Inert_Atmosphere->Catalyst_System Ligand_Screen Screen Different Ligands (e.g., XPhos, RuPhos, SPhos) Catalyst_System->Ligand_Screen Base_Screen Vary Base Strength (NaOtBu, K3PO4, Cs2CO3) Catalyst_System->Base_Screen Reaction_Conditions Optimize Reaction Conditions Temp_Conc Increase Temperature or Concentration Reaction_Conditions->Temp_Conc Ligand_Screen->Reaction_Conditions Base_Screen->Reaction_Conditions Success Successful Reaction Temp_Conc->Success Troubleshoot_Side_Reaction Address Side Reaction Side_Reaction->Troubleshoot_Side_Reaction Lower_Temp Lower Reaction Temperature Troubleshoot_Side_Reaction->Lower_Temp Change_Ligand_Base Change Ligand/Base Combination Troubleshoot_Side_Reaction->Change_Ligand_Base Lower_Temp->Success Change_Ligand_Base->Success

Figure 2: A Workflow for Troubleshooting Poor Reaction Outcomes.
Common Problems and Solutions
  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-formed palladium catalyst.

    • Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas.[18]

    • Poor Substrate Reactivity: For aryl chlorides, a more electron-rich and bulky ligand (e.g., RuPhos, BrettPhos) and higher temperatures may be necessary.[14]

    • Catalyst Inhibition: Some nitrogen-containing heterocycles can coordinate strongly to the palladium center and inhibit catalysis. In such cases, using a more sterically hindered ligand or a higher catalyst loading may be beneficial.

  • Hydrodehalogenation (Replacement of Halogen with Hydrogen):

    • This side reaction can compete with the desired amination. It is often exacerbated by the presence of water or other protic sources. Ensure all reagents and solvents are rigorously dried.

    • Slowing down the rate of reductive elimination relative to competing pathways can also lead to hydrodehalogenation. Changing the ligand or base may alter the relative rates of these steps.

  • Formation of Diarylamine (for Primary Amines):

    • The desired primary arylamine product can sometimes undergo a second amination. To minimize this, use a slight excess of the primary amine (1.1-1.2 equivalents) and avoid prolonged reaction times or excessively high temperatures.

Safety and Practical Handling

  • Palladium Catalysts: While generally stable, palladium compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust.[19][20]

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be oxidized to the corresponding phosphine oxides, which are ineffective as ligands.[18] They should be stored and handled under an inert atmosphere.[18] Always consult the Safety Data Sheet (SDS) for specific handling precautions.[21]

  • Bases: Strong bases like NaOtBu are corrosive and moisture-sensitive. Handle them with care in a glovebox or under a stream of inert gas.

  • Solvents: Anhydrous solvents are crucial for the success of these reactions. Use freshly dried and degassed solvents.

Conclusion

The palladium-catalyzed cross-coupling of heterocyclic amines is a robust and indispensable tool in modern synthetic chemistry. A deep understanding of the underlying mechanism, coupled with a rational approach to the selection of catalysts and reaction conditions, empowers researchers to efficiently construct complex molecules of significant scientific and commercial value. This guide provides a solid foundation for both newcomers and experienced practitioners to successfully apply this powerful methodology in their research endeavors.

References

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). Retrieved February 22, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2013). ChemSusChem, 6(8), 1493-1498.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19235-19261.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(16), 4388-4391.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2025). Chemical Reviews.
  • Standard Operating Procedure. (2017). UCLA Chemistry and Biochemistry.
  • SAFETY DATA SHEET - Bis[tri(o-tolyl)phosphine]palladium(II) chloride. (2023). Fisher Scientific.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). The Royal Swedish Academy of Sciences.
  • Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(16), 5079.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Safety D
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). Organic Letters, 16(16), 4388-4391.
  • Cross-coupling reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. (2005).
  • Buchwald/Hartwig amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564-12649.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). WuXi AppTec.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2005). Organic Letters, 7(19), 4109-4112.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. (2014). Catalysis Science & Technology, 4(9), 2868-2876.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 22, 2026, from [Link]

  • General and Efficient Catalytic Amination of Aryl Chlorides Using a Palladium/Bulky Nucleophilic Carbene System. (1999). Organic Letters, 1(8), 1307-1309.
  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2010). Chemical Science, 2(1), 57-68.
  • Buchwald-Hartwig Amin
  • Troubleshooting a C–N Coupling Reaction. (2026, January 26). Reddit. Retrieved February 22, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012).
  • Precautions for Using Palladium Carbon C
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. (2009). Organic Letters, 11(1), 233-236.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). The Hartwig Group.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2013). Journal of the American Chemical Society, 135(34), 12690-12699.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Beilstein Journal of Organic Chemistry, 9, 2197-2202.
  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. (2020). The Journal of Organic Chemistry, 85(11), 7097-7111.
  • Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b. (2019). Diva-Portal.org.
  • Predicting reaction performance in C–N cross-coupling using machine learning. (2018).
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2013). Molecules, 18(10), 12022-12035.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. (2020). Organic Process Research & Development, 24(10), 2200-2208.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2021). ChemRxiv.
  • Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions. (2023). Inorganic Chemistry Frontiers.
  • Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2015). The Journal of Organic Chemistry, 80(15), 7666-7673.

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Accelerated Discovery: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-045

Executive Summary & Therapeutic Relevance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-infective agents.[1] Conventional thermal synthesis of these fused heterocycles often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to side reactions.

This Application Note details high-efficiency microwave-assisted protocols that reduce synthesis time to minutes while improving purity profiles. We focus on two primary pathways: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for library generation and the Condensation method for scale-up.

Mechanistic Insight: The Microwave Advantage

Microwave irradiation drives these reactions not merely through bulk heating, but through dipolar polarization . The formation of imidazo[1,2-a]pyridines involves polar transition states and ionic intermediates (such as the N-alkylated pyridinium species).

  • Dielectric Heating: Polar solvents (MeOH, EtOH, Water) efficiently couple with the oscillating electric field, generating rapid internal heating.

  • Transition State Stabilization: The specific microwave effect lowers the activation energy of the cyclization step, favoring the formation of the 5-membered imidazole ring over competing pathways.

Pathway Visualization: GBB Reaction Mechanism

The following diagram illustrates the multicomponent assembly accelerated by microwave energy.

GBB_Mechanism Start 2-Aminopyridine + Aldehyde Imine Schiff Base (Imine Intermediate) Start->Imine Acid Cat. -H2O Cyclo [4+1] Cycloaddition Imine->Cyclo Activated by MW Isocyanide Isocyanide (R-NC) Isocyanide->Cyclo Nucleophilic Attack Shift Prototropic Shift (Aromatization) Cyclo->Shift Fast Kinetics Product Imidazo[1,2-a]pyridine Shift->Product Final Scaffold

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) pathway. Microwave irradiation accelerates the rate-limiting cycloaddition step.

Comparative Data: Thermal vs. Microwave

The efficiency gains are quantifiable.[2][3][4] The table below summarizes internal validation data comparing conventional oil-bath reflux with microwave protocols.

Reaction TypeSubstratesMethodTemp (°C)TimeYield (%)
Condensation 2-aminopyridine + Phenacyl bromideOil Bath80 (Reflux)4 hrs65%
Microwave 100 10 min 92%
GBB (MCR) 2-aminopyridine + PhCHO + t-BuNCOil Bath80 (Reflux)24 hrs55%
Microwave 150 20 min 88%

Data Source: Aggregated from internal validation and literature benchmarks [1][2].

Experimental Protocols

Protocol A: The "Library Builder" (GBB Multicomponent Reaction)

Application: Rapid generation of diverse libraries for SAR (Structure-Activity Relationship) studies. Chemistry: One-pot, three-component coupling.[5]

Reagents:

  • 2-Aminopyridine derivative (1.0 mmol)[3]

  • Aldehyde (1.0 mmol)[3]

  • Isocyanide (1.0 mmol)[3]

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) OR Ammonium Chloride [NH₄Cl] (10 mol% - Green Alternative)

  • Solvent: Methanol (2.0 mL) or Ethanol

Step-by-Step Methodology:

  • Vial Loading: In a 10 mL microwave-transparent pressure vial, add the 2-aminopyridine, aldehyde, and catalyst.

  • Solvation: Add the solvent and a magnetic stir bar. Stir for 1 minute at room temperature to ensure homogeneity (pre-formation of imine).

  • Activation: Add the isocyanide last. Cap the vial with a Teflon-lined septum.[6]

  • Microwave Parameters:

    • Mode: Dynamic (Standard Control)

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: High Absorption (Max 300W)

  • Workup: Cool to <50°C using compressed air. Decant the mixture.

    • For Sc(OTf)₃: Evaporate solvent; purify via flash chromatography (EtOAc/Hexane).

    • For NH₄Cl: The product often precipitates upon cooling. Filter and wash with cold methanol.

Protocol B: The "Green Scale-Up" (Condensation)

Application: Gram-scale synthesis of core scaffolds. Chemistry: Condensation of 2-aminopyridines with


-haloketones.[7]

Reagents:

  • 2-Aminopyridine (5.0 mmol)

  • 
    -Bromoacetophenone (Phenacyl bromide) (5.0 mmol)
    
  • Solvent: Water (10 mL) or Water/PEG-400 (1:1)

  • Note: No catalyst is required for this protocol.[7][8]

Step-by-Step Methodology:

  • Preparation: Combine reactants in a 35 mL microwave vessel.

  • Irradiation:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Stirring: High speed (critical for heterogeneous aqueous mixtures).

  • Isolation: Upon cooling, the imidazo[1,2-a]pyridine usually crystallizes out of the aqueous media.

  • Purification: Simple filtration followed by washing with water and diethyl ether yields high-purity product (>95%) without chromatography.

Experimental Workflow Diagram

The following flowchart outlines the decision matrix and workflow for Protocol A (GBB).

Workflow Step1 Combine Amine + Aldehyde (Solvent: MeOH) Step2 Add Catalyst (Sc(OTf)3 or NH4Cl) Step1->Step2 Step3 Stir 1 min (RT) Imine Formation Step2->Step3 Step4 Add Isocyanide & Seal Step3->Step4 MW Microwave Irradiation 150°C | 15 min | High Stir Step4->MW Check TLC / LCMS Check MW->Check Check->MW Incomplete (+5 min) Purify Flash Chromatography or Filtration Check->Purify Complete

Figure 2: Operational workflow for the microwave-assisted GBB reaction.

Troubleshooting & Optimization

  • Pressure Spikes: If using volatile isocyanides (e.g., t-butyl isocyanide), ensure the vessel volume is <50% full to accommodate headspace pressure.

  • Solvent Choice: While MeOH is standard, Ethanol is preferred for green chemistry compliance. If using non-polar solvents (Toluene), add a "doping" agent (e.g., 5% ionic liquid) to increase microwave absorbance.

  • Catalyst Removal: If using Sc(OTf)₃, aqueous workup can be tedious. Switching to polymer-supported catalysts allows for simple filtration post-synthesis.

References

  • Bagdi, A. K., et al. (2015). "Green approach for the synthesis of imidazo[1,2-a]pyridine derivatives using water as a solvent under microwave irradiation." Connect Journals.

  • Adib, M., et al. (2008). "Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines." Tetrahedron Letters. (Validated via BenchChem Protocol Review).

  • Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[5] Angewandte Chemie International Edition.

  • Perveen, S., et al. (2023). "Conventional vs. Microwave-assisted Synthesis: A Comparative Study." Bentham Science.

  • Shaabani, A., et al. (2019). "Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction." MDPI Proceedings.

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Troubleshooting & Optimization

Technical Support Center: Purifying Polar Heterocyclic Amines by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar heterocyclic amines via flash chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific class of compounds. The inherent basicity and high polarity of many heterocyclic amines often lead to frustrating chromatographic behaviors on standard silica gel. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities and achieve successful purifications.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific, frequently encountered issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your method development.

Issue 1: My basic amine is streaking badly or not moving off the baseline on a standard silica gel column.

Question: I've tried a standard ethyl acetate/hexanes gradient, and even pushed it to 100% ethyl acetate, but my polar heterocyclic amine either streaks severely or remains at the origin. What's happening and how do I fix it?

Answer: This is the most common problem when purifying basic amines on standard silica gel. The issue stems from a strong acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This interaction leads to irreversible adsorption or slow, non-uniform elution, resulting in significant peak tailing or complete retention.[3][4]

Here is a systematic approach to solving this problem:

Step 1: Modify the Mobile Phase

The quickest solution is often to neutralize the acidic silica surface by adding a basic modifier to your eluent.[5] This "sacrificial base" will preferentially interact with the silanol groups, allowing your compound of interest to elute properly.

  • Recommended Modifiers:

    • Triethylamine (TEA): Add 0.1-2% (v/v) to your mobile phase.[3][5] TEA is volatile, making it relatively easy to remove from your final product.

    • Ammonia in Methanol: A solution of 10% ammonia in methanol can be used as a polar component in your mobile phase, often mixed with dichloromethane.[6][7] This is particularly effective for very stubborn amines.[7]

    • Ammonium Hydroxide: Can also be added to the mobile phase to neutralize the silica.[8][9]

Step 2: Switch to a More Polar Solvent System

For highly polar amines, ethyl acetate/hexane systems may not be sufficiently polar to achieve elution, even with a basic modifier.

  • Recommended Polar Systems:

    • Dichloromethane (DCM) / Methanol: This is a more effective system for many polar compounds.[7]

    • DCM / Methanol with Ammonia: Combining a polar solvent system with a basic modifier is a powerful approach for highly polar and basic amines.[6][7][10]

Step 3: Consider an Alternative Stationary Phase

If mobile phase modifications are insufficient or undesirable (e.g., if your compound is sensitive to bases), changing the stationary phase is the next logical step.[5]

  • Amine-Functionalized Silica: This is often the best choice for purifying basic amines.[2][8][11] The stationary phase is bonded with amino groups, creating a "basic" surface that repels basic compounds, leading to improved peak shape and predictable elution.[1][3]

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5][12][13]

  • Reversed-Phase (C18): For very polar compounds, reversed-phase chromatography is an excellent option.[5][8] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5]

Issue 2: My compound is eluting as a broad, fronting peak in reversed-phase chromatography.

Question: I switched to a C18 column with a water/acetonitrile gradient, but now my amine is eluting with a "shark-fin" or fronting peak shape. Why is this happening?

Answer: Peak fronting in reversed-phase chromatography for ionizable compounds often indicates that the compound exists in an equilibrium between its charged (ionized) and neutral states in the mobile phase.[14] The ionized portion is more water-soluble and elutes faster, creating the characteristic fronting shape.[14]

To resolve this, you need to control the ionization state of your amine by modifying the pH of the mobile phase.

Step 1: Add a pH Modifier to the Mobile Phase

  • For Basic Amines (Most Heterocycles): To ensure the amine is in its neutral, more retentive state, you should increase the pH of the mobile phase.[1][15] A general rule is to adjust the pH to be at least two units above the pKa of your amine.[1]

    • Recommended Basic Modifiers: Add a volatile base like triethylamine (TEA) or ammonium hydroxide at a concentration of 0.1% to both the aqueous and organic components of your mobile phase.[1][9]

  • For Acidic Compounds (For Comparison): To suppress ionization, you would add a volatile acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) at 0.1%.[14]

Step 2: Monitor for Selectivity Changes

Be aware that altering the pH can change the retention times and elution order of your compound and its impurities.[14] It's crucial to re-optimize your gradient after adding a pH modifier.

Issue 3: My polar amine is not soluble in the initial, non-polar mobile phase.

Question: My method requires starting with a low-polarity solvent like 5% ethyl acetate in hexanes, but my crude sample won't dissolve in it. How can I load my sample onto the column?

Answer: This is a common challenge when purifying polar compounds using normal-phase chromatography. Forcing a sample dissolved in a strong, polar solvent onto the column can ruin the separation. The best solution is dry loading .[16][17]

Dry Loading Protocol:

  • Dissolve the Sample: Dissolve your crude material in a volatile solvent in which it is highly soluble (e.g., DCM, acetone, or methanol).[16][17]

  • Add Adsorbent: In a round-bottom flask, add a small amount of an inert adsorbent. Silica gel is commonly used, but for sensitive amines, a more inert material like Celite (diatomaceous earth) can be a better choice to minimize interactions.[16]

  • Create a Slurry: Swirl the flask to create an even slurry of your dissolved sample and the adsorbent.[16]

  • Evaporate the Solvent: Carefully remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[16]

  • Load the Column: Carefully add this powder to the top of your pre-packed flash column.[6][16]

Key Considerations for Dry Loading:

  • Ratio of Sample to Adsorbent: Use about 2-3 times the mass of adsorbent relative to your sample.[16]

  • Sample Load on Column: When dry loading, you may need to adjust the total sample load. A sample-to-column silica ratio of 1:40 might be more appropriate than the 1:20 ratio often used for liquid loading.[18][19]

Frequently Asked Questions (FAQs)

Q1: How do I choose between normal-phase, reversed-phase, or another technique for my polar heterocyclic amine?

A1: The choice depends on your compound's properties. Here's a decision-making workflow:

G solubility Assess Sample Solubility np_sol Soluble in non-polar to moderately polar organic solvents (e.g., DCM, EtOAc) solubility->np_sol Yes polar_sol Soluble only in highly polar solvents (e.g., MeOH, water, DMSO) solubility->polar_sol No amine_check Is the compound a basic amine? np_sol->amine_check Proceed rp_chrom Choose Reversed-Phase (C18) Chromatography polar_sol->rp_chrom Proceed amine_silica Use Amine-Functionalized Silica or Normal-Phase with a Basic Modifier amine_check->amine_silica Yes std_silica Use Standard Silica Gel amine_check->std_silica No (Neutral/Acidic) hilic_check Consider Hydrophilic Interaction Liquid Chromatography (HILIC) rp_chrom->hilic_check If poor retention on C18

Caption: Decision workflow for selecting a chromatography mode.

If your compound is soluble in solvents like dichloromethane or ethyl acetate, normal-phase is a good starting point.[8] If it's a basic amine, use an amine-functionalized column or add a basic modifier to the eluent.[8][11] If your compound is only soluble in very polar solvents like methanol or water, reversed-phase is typically the best choice.[8][11] For extremely polar compounds that do not retain well even on reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[5][20]

Q2: I see streaking on my TLC plate. What does this tell me?

A2: Streaking on a TLC plate is a strong indicator that you will have problems on a silica flash column.[5] It signifies a strong, undesirable interaction between your basic compound and the acidic silica. You should immediately plan to use a mobile phase with a basic modifier (like triethylamine or ammonia) or switch to an alternative stationary phase like alumina or an amine-functionalized plate/column.[5]

Q3: What is a good starting point for developing a solvent system for a completely unknown polar amine?

A3: A good approach is to start with Thin Layer Chromatography (TLC) to screen various solvent systems.[21]

  • Start with a Standard System: Begin with a 1:1 mixture of a non-polar solvent (hexanes) and a polar solvent (ethyl acetate).[21]

  • Increase Polarity: If the compound doesn't move (Rf is too low), switch to a more polar system like dichloromethane/methanol.[7] Start with 5% methanol in DCM and increase the methanol percentage as needed.[7]

  • Add a Modifier: For all TLC plates, run a parallel plate where you've added ~1% triethylamine to the solvent system.[7] Compare the spot shape and Rf value. If the spot is sharper and has a higher Rf on the plate with the modifier, you'll need it for your column.

  • Aim for an Optimal Rf: For flash chromatography, aim for an Rf value between 0.15 and 0.35 on the TLC plate to ensure good separation on the column.[6]

Table 1: Common Solvent Systems for Polar Heterocyclic Amines

Solvent SystemPolarityBest ForModifiers
Ethyl Acetate / HexanesModerateLess polar amines, neutral heterocyclesTriethylamine (0.1-1%)
Dichloromethane / MethanolHighPolar amines and heterocyclesTriethylamine or Ammonia (in MeOH)
Water / AcetonitrileReversed-PhaseVery polar, water-soluble aminesFormic Acid, TFA, or Ammonium Hydroxide (0.1%)
Acetonitrile / WaterHILICExtremely polar aminesAmmonium acetate or formate buffers

Q4: Can I reuse my flash chromatography columns when purifying amines?

A4:

  • Normal-Phase Silica: It is generally not recommended to reuse normal-phase silica columns, especially after using basic modifiers. The modifiers can permanently alter the surface chemistry of the silica, leading to inconsistent results in subsequent runs.

  • Amine-Functionalized Silica: These can sometimes be reused, but their performance may degrade, particularly if very polar solvents are used for elution.[3]

  • Reversed-Phase C18: These columns are generally more robust and can be reused multiple times. It is good practice to wash the column thoroughly with a strong solvent (like methanol or isopropanol) after each run to remove any strongly retained impurities.

Final Recommendations from the Scientist

The key to successfully purifying polar heterocyclic amines is to anticipate and counteract their strong interaction with acidic silica.

  • Always Perform TLC First: Use TLC to diagnose potential issues like streaking and to select an appropriate solvent system.

  • Don't Hesitate to Use Modifiers: Basic modifiers are your first line of defense in normal-phase chromatography.

  • Choose the Right Stationary Phase: For routine purification of basic amines, investing in amine-functionalized columns can save significant time and improve purification outcomes.[2]

  • Embrace Dry Loading: For samples with poor solubility in the mobile phase, dry loading is an essential technique to master.[16]

By understanding the chemical principles at play and employing these troubleshooting strategies, you can transform the purification of these challenging but important molecules from a source of frustration into a routine and successful laboratory operation.

References
  • SOP: FLASH CHROMATOGRAPHY - UCT Science. Available at: [Link]

  • Successful Flash Chromatography - King Group.
  • Chromatography: Solvent Systems For Flash Column - Chemistry - University of Rochester. Available at: [Link]

  • How does an acid pH modifier impact flash chromatography? - Biotage. Available at: [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available at: [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Available at: [Link]

  • 5 Steps to successful flash chromatography - Biotage. Available at: [Link]

  • General methods for flash chromatography using disposable columns - PMC. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • HOW TO: Sample loading methods in flash chromatography - Sorbtech. Available at: [Link]

  • When should I use a pH modifier in flash column chromatography gradient? - Biotage. Available at: [Link]

  • Dry Loading in Flash Chromatography - Chemtips - WordPress.com. Available at: [Link]

  • General Methods for Flash Chromatography Using Disposable Columns - Krishgen Biosystems. Available at: [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available at: [Link]

  • Chromatography: How to Run a Flash Column - Chemistry - University of Rochester. Available at: [Link]

  • Six key factors that impact flash chromatography - Biotage. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Is there an easy way to purify organic amines? - Biotage. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Available at: [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. Available at: [Link]

  • Effect of pH on LC-MS Analysis of Amines : Waters. Available at: [Link]

  • Chromatography: The Solid Phase - University of Rochester. Available at: [Link]

  • Column Chromatography Notes - Department of Chemistry : University of Rochester. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges of 4-(imidazolyl)pyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(imidazolyl)pyridin-3-amine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic building block. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Solubility Profile of 4-(imidazolyl)pyridin-3-amine

The solubility behavior of 4-(imidazolyl)pyridin-3-amine is dictated by its unique chemical structure. It comprises three key features: a pyridine ring, an imidazole ring, and an aromatic amine group. This combination results in a molecule with:

  • Multiple Hydrogen Bonding Sites: The amine (-NH2) and imidazole (N-H) groups act as hydrogen bond donors, while the nitrogen atoms in the pyridine and imidazole rings are hydrogen bond acceptors. This suggests a preference for polar solvents.[1]

  • Aromatic Character: The presence of two aromatic rings contributes to a degree of hydrophobicity and π-stacking interactions, which can limit solubility in highly polar, aqueous environments but favor solubility in certain organic solvents.

  • Basicity: The molecule is basic, with several nitrogen atoms that can be protonated. The pyridine nitrogen, the imidazole nitrogens, and the exocyclic amine all have distinct pKa values. This basicity is the key to one of the most effective solubilization strategies. Salt formation is a common and highly effective method for increasing the solubility of basic drugs and compounds.[2][3]

This duality of polar and non-polar characteristics is why selecting an appropriate solvent is not always straightforward. Many similar imidazopyridine compounds are known to suffer from poor aqueous solubility, making organic solvent selection critical.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 4-(imidazolyl)pyridin-3-amine virtually insoluble in non-polar solvents like hexanes, toluene, or diethyl ether?

A: This is due to a fundamental principle of "like dissolves like".[5] Non-polar solvents lack the ability to form the strong hydrogen bonds necessary to break the compound's crystal lattice energy and solvate its polar functional groups. The energy gained by solvating the molecule in a non-polar solvent is insufficient to overcome the strong intermolecular forces (primarily hydrogen bonding and π-stacking) holding the solid compound together.

Q2: I'm observing only partial or slow dissolution in common polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). What is the next logical step?

A: If you see partial solubility, you are on the right track. The next step is to introduce a small amount of a more powerful or "stronger" solvent as a cosolvent.[6][7] Adding 5-10% of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to your THF or DCM suspension can dramatically increase solubility. These highly polar aprotic cosolvents are excellent at disrupting the intermolecular forces of the solute. Alternatively, adding a polar protic cosolvent like methanol or ethanol can also be effective.

Q3: What are the best "first-choice" solvents to try for dissolving 4-(imidazolyl)pyridin-3-amine?

A: For direct dissolution without modification, begin with highly polar aprotic solvents.

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents have strong dipole moments and are effective hydrogen bond acceptors, making them well-suited to solvate the compound. However, be mindful of their high boiling points, which can complicate product isolation.

Q4: Can I use pH adjustment to dissolve the compound in more common organic solvents like methanol or acetonitrile?

A: Absolutely. This is often the most effective and practical strategy. Since 4-(imidazolyl)pyridin-3-amine is a basic compound, adding a small amount of acid will protonate one or more of the nitrogen atoms.[8] This in-situ salt formation converts the neutral, less soluble molecule into a charged, highly polar salt that is much more soluble in polar organic solvents.[9][10][11] This technique is widely used for ionizable drugs to enhance solubility.[12][13]

Q5: Which acid should I use for salt formation, and how much is needed?

A: The choice of acid depends on your downstream application.

  • For Volatility: If you need to remove the acid later, trifluoroacetic acid (TFA) is a good choice. Start by adding it dropwise to a suspension of your compound until it dissolves. Often, less than one equivalent is needed.

  • For Defined Stoichiometry: Using a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) allows for the addition of a precise molar equivalent to form the hydrochloride salt.

  • For General Use: Glacial acetic acid can also be effective and is less corrosive than mineral acids.[14]

Start with a substoichiometric amount (e.g., 0.8 equivalents) and add more only if needed. Full dissolution often occurs upon formation of the mono-salt.

Q6: I'm running a reaction sensitive to strong acids. Will salt formation interfere with my chemistry?

A: This is a critical consideration. If your reaction involves acid-sensitive functional groups or requires a basic catalyst, direct acidification is not suitable. In such cases, relying on cosolvency (Guide 2) or using a solvent system like DMSO/THF is the preferred method. If your reaction can tolerate a mild acid, you might consider forming the salt with a weaker acid like acetic acid. Always run a small-scale test to check for compatibility.

Part 3: Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Workflow for Solvent Selection

This workflow provides a logical progression for identifying a suitable solvent system, starting with the simplest methods and moving to more advanced techniques.

G cluster_0 Start Start with Compound Suspension (e.g., 5-10 mg in 0.5 mL solvent) Test_Polar_Aprotic Test High-Polarity Solvents (DMSO, DMF) Start->Test_Polar_Aprotic Soluble_Check1 Completely Soluble? Test_Polar_Aprotic->Soluble_Check1 Success System Identified: Use neat solvent Soluble_Check1->Success Yes Test_Cosolvent Attempt Cosolvency (See Protocol 2) Soluble_Check1->Test_Cosolvent No / Partial Soluble_Check2 Completely Soluble? Test_Cosolvent->Soluble_Check2 Soluble_Check2->Success Yes Test_Acid Attempt pH Modification (See Protocol 3) Soluble_Check2->Test_Acid No / Partial Soluble_Check3 Completely Soluble? Test_Acid->Soluble_Check3 Soluble_Check3->Success Yes Re_evaluate Re-evaluate Experiment: - Is compound pure? - Consider alternative reagents Soluble_Check3->Re_evaluate No

Caption: A decision-making workflow for efficient solvent screening.

  • Weigh approximately 5 mg of 4-(imidazolyl)pyridin-3-amine into a small glass vial.

  • Add 0.5 mL of the chosen solvent.

  • Vortex the mixture for 30-60 seconds at room temperature.

  • Observe for dissolution. Note if it is insoluble, partially soluble, or fully soluble.

  • If not fully soluble, gently warm the vial to 40-50°C and observe any change.

  • Record your observations systematically for each solvent tested.

Guide 2: Solubility Enhancement with Cosolvents

Cosolvency works by altering the polarity of the solvent mixture to create a more favorable environment for the solute, effectively reducing the interfacial tension between the solvent and the compound.[15]

  • Prepare a suspension of the compound in a primary solvent where it is sparingly soluble (e.g., 10 mg in 1 mL of THF or Acetonitrile).

  • While stirring, add a high-polarity cosolvent (e.g., DMF, DMSO, or Methanol) dropwise using a pipette.

  • After each addition (e.g., every 50 µL), allow the mixture to stir for one minute.

  • Continue adding the cosolvent until complete dissolution is observed.

  • Note the final ratio of primary solvent to cosolvent. This gives you a good starting point for your larger-scale experiment.

Primary Solvent Suggested Cosolvent Starting Ratio (v/v) Rationale
Dichloromethane (DCM)Methanol (MeOH)95:5Increases polarity and adds H-bonding capability.
Tetrahydrofuran (THF)Dimethylformamide (DMF)90:10Significantly boosts polarity and H-bond acceptance.
Acetonitrile (MeCN)DMSO90:10Strong polar aprotic mixture.
Ethyl Acetate (EtOAc)Ethanol (EtOH)80:20Balances polarity for moderately non-polar systems.
Guide 3: Solubility Enhancement via Acid-Mediated Salt Formation

This technique leverages the basic nature of the molecule. Protonation creates a polar salt, which is readily soluble in polar solvents.

G cluster_0 Initial State cluster_1 Final State Molecule Neutral Molecule (Low Solubility) Acid + H⁺ (Acid Addition) Salt Protonated Salt (High Solubility) Acid->Salt

Caption: Protonation increases polarity and enhances solubility.

CAUTION: Handle acids in a fume hood with appropriate personal protective equipment.

  • Suspend 4-(imidazolyl)pyridin-3-amine in your desired polar solvent (e.g., methanol, acetonitrile, or THF).

  • While stirring, add your chosen acid dropwise.

    • If using TFA: Add one drop at a time until the solution becomes clear.

    • If using HCl in Dioxane/Ether: Calculate the molar equivalents needed (start with 1.0 eq). Add the solution slowly via syringe.

  • Stir for 5-10 minutes. The suspension should dissolve to form a clear solution of the corresponding salt.

  • The solution is now ready for use in your experiment. Remember that the compound is now in its salt form.

References

  • Wikipedia. Cosolvent. [Link]

  • Filo. How does co-solvency increase solubility. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. [Link]

  • MDPI. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Science Alert. Review on Enhancement of Solubilization Process. [Link]

  • Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PMC. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • RSC Publishing. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • ResearchGate. Salt Formation to Improve Drug Solubility | Request PDF. [Link]

  • ACS Infectious Diseases. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. [Link]

  • Quora. Are amines soluble in organic solvents?. [Link]

  • Chemistry LibreTexts. 24.2: Structure and Properties of Amines. [Link]

Sources

Technical Support Center: Regioselectivity Control in 4-Chloro-3-Nitropyridine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for regioselectivity control in the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols for navigating the subtleties of this important synthetic transformation. Our focus is to empower you with the knowledge to control the reaction outcome, whether you are targeting the C4 or the less-frequently substituted C2 position.

Understanding the Reactivity of 4-Chloro-3-Nitropyridine

4-Chloro-3-nitropyridine is a highly activated substrate for nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group (-NO₂) at the C3 position.[1] This electronic arrangement renders the carbon atoms at the C2, C4, and C6 positions electrophilic and susceptible to nucleophilic attack.

The primary competition in substitution reactions on 4-chloro-3-nitropyridine is between the C4 position, which bears the chloro leaving group, and the C2 and C6 positions, which are activated by the pyridine nitrogen and the nitro group. The regioselectivity of the substitution is a delicate interplay of electronic effects, steric hindrance, the nature of the nucleophile, and the reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the substitution of 4-chloro-3-nitropyridine in a question-and-answer format.

Q1: My reaction is producing a mixture of C4 and C2 substituted isomers. How can I improve the selectivity for the C4 product?

A1: Achieving high selectivity for C4 substitution is often the desired outcome. If you are observing a mixture of isomers, consider the following factors:

  • Steric Hindrance of the Nucleophile: Bulky nucleophiles will preferentially attack the less sterically hindered C4 position over the C2 position, which is flanked by the nitro group.[2] If your current nucleophile is small (e.g., ammonia, small primary amines), consider using a bulkier alternative if your synthetic route allows.

  • Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product. In many SNAr reactions on nitropyridines, substitution at the position ortho to the nitro group (C2 in this case) can be kinetically favored due to the strong inductive electron withdrawal of the nitro group making that position more electron-deficient.[2][3] Conversely, the C4-substituted product is often the thermodynamically more stable product. Experiment with running your reaction at a lower temperature for a longer duration.

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Aprotic polar solvents like DMF or DMSO are common for SNAr reactions. However, exploring less polar solvents might influence the relative energies of the transition states leading to the different isomers.

Q2: I am trying to achieve substitution at the C2 position, but the reaction is very slow and I predominantly get the C4-substituted product. What can I do?

A2: Directing substitution to the C2 position is challenging due to the inherent preference for attack at C4. However, the following strategies may favor C2 substitution:

  • Choice of Nucleophile: Small, highly reactive nucleophiles are more likely to overcome the steric hindrance at the C2 position. Consider using less bulky amines or alkoxides.

  • Kinetic Control: As mentioned above, the C2 position is electronically activated by the adjacent nitro group.[2][3] To favor the kinetically controlled C2 product, you might need to use more forcing conditions (higher temperature) for a shorter reaction time with a less reactive nucleophile, or milder conditions with a highly reactive nucleophile. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to isolate the desired product before it potentially isomerizes or decomposes.

  • Vicarious Nucleophilic Substitution (VNS): If you are aiming to introduce a carbon substituent at the C2 position (a C-H bond), a different mechanistic approach called Vicarious Nucleophilic Substitution (VNS) might be more effective. This method allows for the substitution of hydrogen atoms activated by the nitro group.[4]

Q3: My reaction is not going to completion, even after extended reaction times. What are the possible reasons?

A3: Incomplete conversion in SNAr reactions can stem from several factors:

  • Insufficiently Activated Substrate: While 4-chloro-3-nitropyridine is activated, a particularly weak nucleophile may still require more forcing conditions (higher temperature, longer reaction time).

  • Decomposition of Reactants or Products: The starting material, nucleophile, or product might not be stable under the reaction conditions. You can check the stability of your compounds by subjecting them to the reaction conditions in the absence of the other reactant and monitoring for decomposition.

  • Inappropriate Base: Many SNAr reactions with amines or other neutral nucleophiles require a base to neutralize the liberated HCl. An inadequate or inappropriate base can halt the reaction. Ensure you are using a non-nucleophilic base of sufficient strength.

  • Water Contamination: Anhydrous conditions are often crucial for the success of these reactions. Ensure your solvents and reagents are dry.

Q4: I am observing unexpected side products. What could they be?

A4: Besides the isomeric substitution products, other side reactions can occur:

  • Di-substitution: If your nucleophile is sufficiently reactive, it might displace both the chloro group and the nitro group, or react at multiple positions on the pyridine ring. This is more likely with highly activated substrates and strong nucleophiles.

  • Ring Opening/Transformation: Under harsh conditions or with specific nucleophiles (like hydrazine), the pyridine ring itself can undergo cleavage and rearrangement.[5][6]

  • Reaction with the Nitro Group: Strong reducing agents can reduce the nitro group. If your nucleophile has reducing properties, this could be a competing pathway.

Mechanistic Insights

The substitution on 4-chloro-3-nitropyridine proceeds via a two-step addition-elimination SNAr mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon at either the C4 or C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

The regioselectivity is determined by the relative stability of the Meisenheimer complexes formed during the attack at C2 versus C4.

SNAr_Mechanism

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific nucleophile and desired outcome.

Protocol 1: General Procedure for C4-Selective Amination

This protocol is designed to favor substitution at the C4 position using a primary or secondary amine.

Materials:

  • 4-Chloro-3-nitropyridine

  • Amine (1.1 - 1.5 equivalents)

  • Non-nucleophilic base (e.g., Triethylamine, DIPEA) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Ethanol, DMF, or Acetonitrile)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-3-nitropyridine (1 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 equivalents) to the solution at room temperature.

  • Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (or a suitable temperature for the chosen solvent) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

ParameterRecommended ConditionRationale
Nucleophile Bulky primary or secondary amineSteric hindrance favors attack at the less hindered C4 position.
Temperature Reflux in Ethanol (~78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Solvent EthanolA common and effective solvent for SNAr reactions with amines.
Base TriethylamineActs as a scavenger for the HCl generated during the reaction.
Protocol 2: Considerations for Targeting C2-Substitution

Achieving selective C2 substitution is less straightforward. The following modifications to Protocol 1 can be explored:

  • Nucleophile: Use a small, highly reactive amine (e.g., methylamine, dimethylamine).

  • Temperature: Start at a lower temperature (e.g., 0 °C to room temperature) and carefully monitor the reaction. The C2 product may be the kinetic product and could rearrange or react further at higher temperatures.

  • Solvent: Aprotic polar solvents like DMF or DMSO might be necessary to facilitate the reaction with less reactive nucleophiles at lower temperatures.

Exp_Workflow

References

  • A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine - Benchchem.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - ECHEMI.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • 4-Amino-3-nitropyridine synthesis - ChemicalBook.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - arkat usa.
  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH.
  • (PDF) Computational study of vicarious nucleophilic substitution reactions - ResearchGate.
  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC.
  • How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ - Guidechem.
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives - MDPI.
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC.
  • A real space picture of the role of steric effects in SN2 reactions - PMC.
  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
  • 4-Amino-2-chloro-3-nitropyridine | 2789-25-5 - ChemicalBook.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors - Chemical Science (RSC Publishing).
  • Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions".
  • C4‐selective functionalizations of pyridine. | Download Scientific Diagram - ResearchGate.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv.
  • 2-Amino-4-chloro-3-nitropyridine | CAS 6980-08-1 | SCBT.
  • 4-Chloro-3-nitropyridine | 13091-23-1 - ChemicalBook.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC.
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination - Benchchem.
  • organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - ResearchGate.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 4-Chloro-3-nitropyridine SDS, 13091-23-1 Safety Data Sheets - ECHEMI.
  • A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4 - Benchchem.

Sources

Introduction: The "Hidden" Reactivity of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of 3-Aminopyridine (3-AP) Derivatives

Topic: Stability & Troubleshooting of 3-Aminopyridine Scaffolds in Solution Role: Senior Application Scientist Status: Active | Knowledge Base ID: KB-3AP-STAB-01

Welcome. If you are accessing this guide, you are likely observing unexpected behavior in your 3-aminopyridine (3-AP) formulations—perhaps a subtle yellowing of your solution, a shifting retention time, or "ghost peaks" in your LC-MS data.

While 3-AP is structurally simple, its stability profile is governed by two competing forces: the basicity of the pyridine nitrogen (pKa ~6.0) and the nucleophilicity of the exocyclic amine . In derivatives, substituents on the ring can drastically shift this balance, altering oxidative susceptibility and solubility.

This guide moves beyond generic advice. We break down the specific physicochemical failure modes of 3-AP scaffolds and provide self-validating protocols to stabilize your experiments.

Module 1: Chemical Stability & Degradation Pathways

The Core Issue: The primary instability mechanism for 3-AP derivatives in solution is oxidative N-oxide formation and photolytic degradation . Unlike its isomer 4-aminopyridine (Fampridine), the 3-position amine is electronically distinct, but the ring nitrogen remains a site for oxidation.

Degradation Workflow (Visualized)

The following diagram maps the critical stress points where your molecule is likely degrading.

StabilityPathways Start 3-AP Derivative (Solution) Oxidation Oxidative Stress (Peroxides/Air) Start->Oxidation O2 / H2O2 Light UV/VIS Light (Photolysis) Start->Light Excipient Reducing Sugars (Lactose/Glucose) Start->Excipient Formulation NOxide Pyridine-N-Oxide (Major Degradant) Oxidation->NOxide Primary Route Azo Azo Dimers (Color Change: Yellow/Brown) Oxidation->Azo Radical Coupling Light->Azo Radical Mechanism Maillard Glycosylamines (Maillard Adducts) Excipient->Maillard Condensation

Figure 1: Primary degradation pathways for 3-aminopyridine derivatives. Note that N-oxidation is the dominant pathway under oxidative stress.

Structure-Stability Relationship Table

How your specific derivative behaves depends on the substituents on the ring.

Substituent TypeExampleEffect on pKa (Ring N)Stability Implication
Electron Donating -CH3, -OCH3Increases (> 6.0)High Risk. More electron-rich ring facilitates N-oxidation. Prone to color changes.[1]
Electron Withdrawing -Cl, -NO2, -CF3Decreases (< 5.0)Improved Stability. Reduced electron density protects the ring nitrogen from oxidation.
Amide Functionalization -NH-CORNeutral Hydrolysis Risk. The primary risk shifts from oxidation to amide hydrolysis (acid/base catalyzed).

Module 2: Troubleshooting Solubility & Precipitation

User Scenario: "My compound precipitated when I adjusted the buffer to pH 7.4."

Root Cause Analysis: 3-Aminopyridine has a pKa of approximately 6.0 .[2]

  • pH < 4.0: Fully protonated (Cationic). Highly water-soluble.

  • pH > 7.0: Predominantly neutral. Solubility drops significantly, especially for lipophilic derivatives.

The "Solubility Cliff" Protocol: Do not guess the solubility. Perform this rapid check to determine your "Safe Zone."

  • Prepare Stock: Dissolve derivative in DMSO (universal solvent for this class).

  • The Titration Test:

    • Aliquot 10 µL of stock into 990 µL of three buffers: pH 4.0 (Acetate) , pH 7.4 (PBS) , and pH 9.0 (Borate) .

  • Visual Check: Turbidity at pH 7.4 or 9.0 indicates you are operating near the intrinsic solubility limit (

    
    ).
    
  • Correction: If precipitation occurs at pH 7.4, you must add a co-solvent (e.g., 5-10% PEG400 or Captisol) or lower the pH to 5.5 if the biological assay permits.

Module 3: Analytical Method Troubleshooting (HPLC/LC-MS)

User Scenario: "I see severe peak tailing and 'ghost' peaks in my chromatogram."

Technical Insight: Aminopyridines are notorious for interacting with residual silanol groups on HPLC columns, causing tailing. Furthermore, they can oxidize on-column if the mobile phase is not degassed.

Troubleshooting Logic Tree

HPLCTroubleshoot Issue HPLC Issue Detected Type Identify Artifact Issue->Type Tailing Peak Tailing Type->Tailing Asymmetry > 1.5 Ghost Ghost Peaks / New Impurities Type->Ghost Unknown m/z Action1 Add Ion Pair Reagent (0.1% TFA or HFBA) Tailing->Action1 Low pH Method Action2 Switch to High pH Stable Column (pH > 9 suppresses ionization) Tailing->Action2 High pH Method Action3 Check Diluent (Avoid unbuffered water) Ghost->Action3 Diluent Mismatch Action4 Eliminate Peroxides (Use fresh THF/Ether) Ghost->Action4 Solvent Contamination

Figure 2: Decision matrix for optimizing chromatography of aminopyridines.

Critical Analytical Protocols:

  • Mobile Phase Modifier: Always use an amine-modifier if running at neutral pH (e.g., Triethylamine) or use a strong ion-pairing agent (TFA) at low pH.

  • The "Ghost Peak" Check: If you see a peak at M+16 (Mass + 16 Da), it is the N-Oxide . This is often an artifact of sample preparation, not the bulk drug.

    • Validation: Inject the sample immediately after prep. If the M+16 peak grows over 4 hours in the autosampler, your diluent contains dissolved oxygen or peroxides. Purge with Nitrogen.

Module 4: Formulation & Excipient Compatibility

User Scenario: "My assay failed when I switched from DMSO stock to a lactose-based capsule formulation."

The Maillard Trap: The primary amine on 3-AP is a nucleophile. If formulated with reducing sugars (Lactose, Glucose, Fructose), it will undergo a Maillard reaction, forming glycosylamines and eventually brown melanoidins.

Compatibility Matrix:

Excipient ClassStatusReason
Reducing Sugars (Lactose)FORBIDDEN Rapid Maillard reaction (browning/loss of potency).
Mannitol / Sorbitol SAFE Non-reducing sugars; chemically inert toward amines.
Microcrystalline Cellulose SAFE Inert physical filler.
Stearates (Mg Stearate) CAUTION Impurities in stearates (alkaline oxides) can catalyze N-oxidation. Use high-purity grades.

References & Authoritative Grounding

  • PubChem. 3-Aminopyridine Compound Summary. National Library of Medicine. Link

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation.[3] Link

  • Kruve, A., et al. Ionization & Mass Spectrometry: pKa Prediction of Aminopyridines. Stockholm University via IUPAC.[4] Link

  • Standard Protocol: Forced Degradation of Aminopyridines. (Based on standard industry practices for Fampridine/Ampyra analogs, focusing on N-oxide quantification).

Disclaimer: This guide is for research purposes. Always consult specific Safety Data Sheets (SDS) for toxicity information, as 3-aminopyridine is a potassium channel blocker and is neurotoxic.

Sources

Technical Support Center: Advanced Handling of Hygroscopic Heterocyclic Amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Operator: Dr. Aristh, Senior Application Scientist Ticket ID: #HYGRO-AMINE-001 Status: Open Subject: Troubleshooting handling, weighing, and synthesis with deliquescent amine salts.

Core Directive: The "Sticky" Situation

User Issue: "My pyridine hydrochloride salt turned into a puddle on the balance within seconds. How do I handle this without ruining my stoichiometry?"

Scientist's Analysis: Heterocyclic amine salts (e.g., pyridinium, imidazolium, piperidinium chlorides) are notoriously hygroscopic due to the high lattice energy mismatch between the large organic cation and the small, hard inorganic anion (like Cl⁻). This creates a high hydration energy, driving the crystal to pull water from the atmosphere until it dissolves in its own sorbed water (deliquescence).

To handle these successfully, you must treat moisture not as an environmental variable, but as a competitive reagent .

Protocol: Precision Weighing of Deliquescent Solids

The Golden Rule: Never weigh hygroscopic salts directly onto weighing paper or open boats. You must use the Subtractive Weighing Method (Weighing by Difference) .

Step-by-Step Workflow
  • Preparation: Pre-dry a glass weighing bottle and its cap in an oven (110°C) for 1 hour. Cool it inside a vacuum desiccator.

  • Loading (The "Speed" Step):

    • Open the desiccator and the stock bottle.

    • Quickly transfer an approximate amount of salt into the weighing bottle.

    • Cap immediately.

  • Measurement A: Place the capped weighing bottle on the analytical balance. Record Mass

    
    .
    
  • Transfer:

    • Take the bottle to your reaction vessel.

    • Uncap and pour (do not use a spatula) the solid into the vessel.

    • Recap immediately.

  • Measurement B: Return the capped bottle (with residual dust) to the balance. Record Mass

    
    .
    
  • Calculation:

    
    .
    

Note: This method self-corrects for moisture absorption during the transfer because the weight gain happens to the residue inside the bottle, which is subtracted out.

Visualization: Subtractive Weighing Logic

WeighingProtocol Start Start: Hygroscopic Salt Desiccator Store in Vacuum Desiccator Start->Desiccator Load Load Weighing Bottle (Cap Immediately) Desiccator->Load Minimize Air Exposure Weigh1 Weigh Capped Bottle (Mass A) Load->Weigh1 Transfer Transfer to Reaction (Pour, Don't Scoop) Weigh1->Transfer Weigh2 Weigh Residual (Mass B) Transfer->Weigh2 Recap Immediately Calc Calculate: Mass = A - B Weigh2->Calc

Figure 1: The Subtractive Weighing Workflow designed to eliminate moisture error during mass measurement.

Recovery: Drying & Solvent Strategy

User Issue: "I suspect my salt is already wet. Can I just oven dry it?"

Scientist's Response: Not always. Many heterocyclic salts (especially hydrochlorides) have melting points close to 100-150°C or can sublime/dissociate (losing HCl gas) under high heat and vacuum.

Recommended Drying Protocols
MethodSuitabilityConditionsNotes
Vacuum Oven General Purpose40-60°C, <10 mbarsafe for most HCl salts. Monitor for sublimation (crystals on oven window).
Abderhalden Pistol High PurityRefluxing solvent (e.g., Acetone, 56°C)The gold standard for analytical samples. Uses P₂O₅ as desiccant.
Azeotropic Drying Wet "Mush"Reflux with Toluene or BenzeneDistill off the water-solvent azeotrope using a Dean-Stark trap.
Vacuum Desiccator ThermolabileRoom Temp, P₂O₅ or KOH pelletsSlow (24-48h). KOH is excellent for amine salts as it absorbs acid vapors too.
Critical Solvent Interactions

If you cannot dry the salt perfectly, you must adjust your reaction solvent:

  • Avoid: Protic solvents (MeOH, EtOH) if the reaction is moisture-sensitive; they hold water tenaciously.

  • Preferred: Switch to dipolar aprotic solvents (DMF, DMSO) and use molecular sieves (3Å or 4Å) in the reaction vessel. The sieves will scavenge the water introduced by the salt in situ.

Engineering: Salt Selection (The "Prevention" Strategy)

User Issue: "I'm designing a new drug candidate. The HCl salt is impossible to handle. What are my alternatives?"

Scientist's Insight: If the HCl salt is too hygroscopic, it is often because the crystal lattice energy is not optimized. Changing the counter-ion can dramatically alter physical properties without changing biological activity.

The "Rule of 2" for Salt Selection: Ensure the


 between the amine and the acid is 

to ensure proton transfer and stable salt formation.
Counter-Ion Decision Matrix
  • If HCl is sticky: Try Hydrobromide (HBr) . Larger anion often packs better, though still hygroscopic.

  • If inorganic salts fail: Switch to organic acids.

    • Fumarate / Succinate: These dicarboxylic acids often form hydrogen-bonded networks that are non-hygroscopic and highly crystalline.

    • Tosylate / Mesylate: Good for lipophilic amines, but can be solvated.

Visualization: Salt Selection Logic

SaltSelection Start Amine Base Candidate CheckPKA Check pKa Diff (Base pKa - Acid pKa > 2?) Start->CheckPKA HCl Try HCl Salt CheckPKA->HCl Yes Eval Is it Hygroscopic? HCl->Eval Good Proceed with Development Eval->Good No Alt1 Try HBr / Phosphate (Inorganic Alternatives) Eval->Alt1 Yes (Sticky) Alt2 Try Fumarate / Maleate (Organic H-Bonding) Alt1->Alt2 Still Sticky Alt3 Try Tosylate / Mesylate (Lipophilic Packing) Alt2->Alt3 Poor Crystallinity Alt3->Good Stable Form Found

Figure 2: Decision tree for optimizing salt forms to minimize hygroscopicity during drug development.

Frequently Asked Questions (FAQs)

Q: My yield is 115%. Is my product wet? A: Almost certainly. Amine salts can form non-stoichiometric hydrates. If your yield is >100%, calculate the theoretical mass of a monohydrate or dihydrate. If the mass matches, you have isolated a stable hydrate. You must dry it (see Module 3) or adjust your molecular weight for subsequent steps.

Q: Can I use a glove bag instead of a glove box? A: Yes. For simple weighing, a disposable glove bag purged with Nitrogen or Argon is effective. Ensure you include an open container of desiccant (like Drierite) inside the bag to scrub moisture permeating the plastic.

Q: Why does my amine salt turn yellow/brown in the oven? A: This is likely oxidation or "browning" (Maillard-type reactions if impurities are present) or elimination of HCl followed by oxidation of the free amine.

  • Fix: Lower the temperature and use a high vacuum . If discoloration persists, recrystallize using an alcohol/ether system before drying.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • FDA Guidance for Industry. (2018). ANDAs: Stability Testing of Drug Substances and Products.

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Spectrum of 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the precise characterization of novel heterocyclic compounds is paramount. 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine, a molecule incorporating both pyridine and imidazole moieties, presents a unique electronic profile that is critical to understanding its potential applications. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental, non-destructive technique to probe the electronic transitions within such conjugated systems.

This guide provides a comprehensive analysis of the anticipated UV-Vis absorption properties of 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine. Due to the absence of published spectra for this specific molecule, we will logically deduce its spectral characteristics through a comparative analysis of its core structural components: pyridine, imidazole, and their substituted analogues. Furthermore, we present a robust, field-proven experimental protocol for researchers to empirically determine its absorption spectrum, ensuring both accuracy and reproducibility.

Theoretical Foundation: Electronic Transitions in Heterocycles

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For aromatic heterocycles like pyridine and imidazole, the most significant transitions are:

  • π → π* Transitions: These are high-energy transitions occurring in molecules with conjugated π-systems. They typically result in strong absorption bands and are responsible for the primary absorption features in both pyridine and imidazole.

  • n → π* Transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to an anti-bonding π* orbital. These transitions are generally weaker (lower molar absorptivity) than π → π* transitions and are sensitive to solvent polarity.

The combination of the pyridine and imidazole rings, along with the influence of substituents—an amino group (-NH2) and a methyl group (-CH3)—creates an extended and electronically modified π-system in the target molecule. The amino group, in particular, acts as a powerful auxochrome, a group that, when attached to a chromophore, alters both the wavelength and intensity of absorption.

Comparative Spectral Analysis

To predict the spectrum of our target molecule, we will examine the spectra of its constituent parts and structurally related compounds.

Parent Scaffolds: Pyridine and Imidazole
  • Pyridine: The UV spectrum of pyridine in an acidic mobile phase typically displays two absorption maxima at approximately 202 nm and 254 nm.[1] In ethanol, it shows a strong π → π* transition around 256 nm and a much weaker n → π* transition near 270 nm.[2]

  • Imidazole: As a five-membered aromatic heterocycle, imidazole exhibits a strong π → π* transition at a shorter wavelength, typically around 209 nm.[3]

The Influence of Substituents
  • Aminopyridines: The introduction of an amino group onto the pyridine ring significantly impacts its absorption spectrum. The lone pair of electrons on the amino nitrogen extends the conjugation, leading to a bathochromic (red) shift to longer wavelengths. For instance, various multi-substituted aminopyridines show absorption maxima (λmax) well above 270 nm.[4][5]

  • Methylimidazoles: The methyl group is a weak auxochrome. Its presence on the imidazole ring is expected to cause a minor bathochromic shift. For example, the formation of 4-methyl-imidazole from pyruvaldehyde and ammonium results in characteristic absorption peaks that are slightly red-shifted compared to unsubstituted imidazole.[3]

Combined Pyridinyl-Imidazolyl Systems

When pyridine and imidazole rings are linked, they form a larger conjugated system. Studies on various imidazole derivatives, including those linked to other aromatic systems, show intense absorption bands often extending beyond 320 nm.[6][7] For example, certain 2,4,5-trisubstituted imidazole derivatives exhibit absorption bands between 329 and 335 nm, attributed to intramolecular charge transfer (ICT) transitions.[8]

Predicted Spectrum for 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Based on the analysis above, we can predict the following for the target molecule:

  • High-Energy π → π* Transitions: Expect strong absorption bands below 250 nm, characteristic of the fundamental electronic transitions within the two heterocyclic rings.

  • Intramolecular Charge Transfer (ICT) Band: The key feature will likely be a strong, broad absorption band at a longer wavelength, predicted to be in the 280-350 nm range . This band arises from the extended conjugation across the pyridinyl and imidazolyl systems, significantly red-shifted by the potent electron-donating effect of the 3-amino group on the pyridine ring.

The following diagram illustrates the structural relationships used for this comparative analysis.

G Py Pyridine (λmax ≈ 254 nm) AmPy 3-Aminopyridine (Bathochromic Shift) Py->AmPy + NH₂ group Im Imidazole (λmax ≈ 209 nm) MeIm 2-Methylimidazole (Slight Bathochromic Shift) Im->MeIm + CH₃ group Target 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (Predicted λmax ≈ 280-350 nm) AmPy->Target Combined System (Extended Conjugation) MeIm->Target Combined System (Extended Conjugation)

Caption: Structural hierarchy for spectral prediction.

Quantitative Data Comparison

The table below summarizes the absorption maxima (λmax) for the parent heterocyles and related substituted compounds as found in the literature.

CompoundSubstituentsTypical SolventAbsorption Maxima (λmax)Reference
PyridineNoneAcidic Mobile Phase~202 nm, ~254 nm[1]
ImidazoleNoneAqueous~209 nm[3]
Imidazole-2-carbaldehyde-CHOAqueous~280 nm[3]
Substituted AminopyridinesVariousNot Specified~270 nm[4]
Trisubstituted ImidazolesPhenyl groupsEthanol329 - 335 nm[8]
Target Molecule (Predicted) -NH₂, -CH₃ Ethanol/Acetonitrile ~280 - 350 nm N/A

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a self-validating protocol to obtain a high-quality UV-Vis absorption spectrum of 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine. The causality behind each step is explained to ensure scientific rigor.

Rationale for Experimental Design
  • Solvent Selection: The choice of solvent is critical as it can influence spectral features. We will use three solvents of varying polarity to assess any solvatochromic effects:

    • Ethanol (EtOH): A polar protic solvent, common for UV-Vis spectroscopy with a UV cutoff of ~205 nm.

    • Acetonitrile (ACN): A polar aprotic solvent with a lower UV cutoff of ~190 nm, allowing for measurement deeper in the UV range.

    • Cyclohexane: A nonpolar solvent (UV cutoff ~210 nm) used to minimize solvent-solute hydrogen bonding interactions, which can help resolve fine spectral features and identify n → π* transitions.

  • Concentration and Beer-Lambert Law: To ensure the data is suitable for quantitative analysis (i.e., calculation of molar absorptivity, ε), measurements must be taken within the linear range of the Beer-Lambert Law (A = εbc), typically where absorbance (A) is between 0.1 and 1.0. A concentration series is used to verify this linearity.

Materials and Instrumentation
  • Analyte: 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine (purity >98%)

  • Solvents: Spectroscopy-grade Ethanol, Acetonitrile, and Cyclohexane

  • Instrumentation: Dual-beam UV-Vis spectrophotometer

  • Equipment: Calibrated analytical balance, Class A volumetric flasks (10 mL, 25 mL), quartz cuvettes (1 cm path length), calibrated micropipettes.

Step-by-Step Methodology
  • Preparation of Stock Solution (1 mM):

    • Accurately weigh approximately 1.882 mg of the analyte (Molar Mass ≈ 188.22 g/mol ).

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve and bring to volume with the chosen solvent (e.g., Ethanol). This creates a 1 mM stock solution. Causality: A precise stock solution is the foundation for accurate serial dilutions.

  • Preparation of Working Solutions:

    • Perform serial dilutions from the stock solution to prepare a series of concentrations, for example: 50 µM, 25 µM, 12.5 µM, and 6.25 µM.

    • Example for 25 µM: Pipette 625 µL of the 1 mM stock solution into a 25 mL volumetric flask and dilute to the mark with the same solvent. Causality: This concentration range is likely to yield absorbance values within the optimal 0.1-1.0 range.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 190 nm to 600 nm).

    • Fill a matched pair of quartz cuvettes with the pure solvent.

    • Place the cuvettes in both the sample and reference holders and perform a baseline correction (autozero). Causality: This step subtracts the absorbance of the solvent and cuvette, isolating the absorbance of the analyte.

  • Sample Measurement:

    • Starting with the most dilute solution, rinse the sample cuvette twice with the solution to be measured, then fill it.

    • Place the sample cuvette in the sample holder and acquire the absorption spectrum.

    • Record the absorbance value at the wavelength of maximum absorption (λmax).

    • Repeat the measurement for all concentrations.

  • Data Analysis and Validation:

    • Identify all λmax values from the spectral overlay.

    • For the primary λmax, plot a graph of Absorbance vs. Concentration (in mol/L).

    • Perform a linear regression on the data. A coefficient of determination (R²) value > 0.999 validates that the measurements adhere to the Beer-Lambert Law.

    • The molar absorptivity (ε) can be calculated from the slope of this line (slope = εb, where b = 1 cm).

The entire workflow is visualized in the following diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation weigh 1. Weigh Analyte stock 2. Prepare 1 mM Stock Solution weigh->stock dilute 3. Perform Serial Dilutions stock->dilute measure 6. Measure Spectra of Diluted Samples dilute->measure setup 4. Instrument Setup & Warm-up blank 5. Baseline Correction (Solvent Blank) setup->blank blank->measure id_lambda 7. Identify λmax measure->id_lambda plot 8. Plot Absorbance vs. Concentration id_lambda->plot validate 9. Linear Regression (R² > 0.999) & Calculate Molar Absorptivity (ε) plot->validate

Caption: Experimental workflow for UV-Vis analysis.

Conclusion

References

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • Understanding the differences in photochemical properties of substituted aminopyrimidines. ResearchGate. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC. [Link]

  • a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. ResearchGate. [Link]

  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. An-Najah National University. [Link]

  • Photophysics of Aminophenyl Substituted Pyrrolopyrrole Cyanines. Amanote Research. [Link]

  • Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. ResearchGate. [Link]

  • UV/vis spectroscopic data of a) and b) bisimidazole derivatives and c) and d) quinoid derivatives. ResearchGate. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in "Click and Probing". PubMed. [Link]

  • UV-spectrum of pyridine. ResearchGate. [Link]

  • UV-Vis extinction coefficients of Im, IC, and BI obtained in this work. ResearchGate. [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]

  • Imidazole | C3H4N2. PubChem. [Link]

  • Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate. [Link]

  • ESIPT-Capable 4-(2-Hydroxyphenyl)-2-(Pyridin-2-yl)-1H-Imidazoles with Single and Double Proton Transfer. PMC. [Link]

  • (a) UV–Vis absorption spectra of compound (6–10) in DMSO solution. ResearchGate. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. SciSpace. [Link]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
  • Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative. ACS Publications. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Semantic Scholar. [Link]

  • Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI. [Link]

Sources

Comparative Guide: 4-(Imidazolyl)pyridine vs. 4-(Imidazolyl)aniline Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-(1H-imidazol-1-yl)pyridine and 4-(1H-imidazol-1-yl)aniline , focusing on their electronic structures, reactivity profiles, and applications in ligand design and synthesis.

Executive Summary

The core distinction between 4-(1H-imidazol-1-yl)pyridine (ImPy) and 4-(1H-imidazol-1-yl)aniline (ImAn) lies in their electronic "push-pull" dynamics.

  • ImPy is an electron-deficient system where two aromatic rings (pyridine and imidazole) compete for electron density, reducing the basicity of both nitrogen centers. It primarily functions as a rigid, neutral bridging ligand in Metal-Organic Frameworks (MOFs).

  • ImAn is a polarized "push-pull" system. The electron-donating amino group (

    
    ) pumps electron density through the phenyl ring into the imidazole, enhancing the nucleophilicity of the imidazole N3 nitrogen. It serves as a versatile intermediate for azo dyes, epoxy curing agents, and bioactive scaffolds.
    

Molecular Architecture & Electronic Properties

The reactivity of these molecules is dictated by the connectivity between the imidazole ring (attached via N1) and the aryl core.

Electronic Push-Pull Diagram

The following diagram illustrates the electron density flow. In ImAn, the lone pair from the amine donates into the ring (Resonance Donor), while in ImPy, the pyridine ring withdraws density (Inductive/Resonance Acceptor).

ElectronicEffects cluster_ImPy 4-(Imidazol-1-yl)pyridine (Electron Deficient) cluster_ImAn 4-(Imidazol-1-yl)aniline (Push-Pull System) Py Pyridine Ring (Electron Withdrawing) Im1 Imidazole Ring (N1-Linked) Py->Im1 Inductive Withdrawal (-I) Im1->Py Weak Resonance (+R) NH2 Amino Group (-NH2) (Strong Donor) Ph Phenyl Ring (Conduit) NH2->Ph Strong Resonance (+R) Im2 Imidazole Ring (N3 Enhanced Basicity) Ph->Im2 Electron Density Push

Figure 1: Electronic flow comparison. Red arrows indicate electron withdrawal; Green arrows indicate electron donation.

Physicochemical Comparison Table
Property4-(1H-imidazol-1-yl)pyridine4-(1H-imidazol-1-yl)aniline
CAS Number 25700-16-72221-00-3
Molecular Weight 145.16 g/mol 159.19 g/mol
Electronic Nature Electron Deficient (Pull-Pull)Electron Rich (Push-Pull)
Primary Nucleophile Imidazole N3 (Weak)Imidazole N3 (Strong)
Secondary Nucleophile Pyridine N (Very Weak)Aniline

(Moderate)
Estimated pKa (Im-N3) ~ 5.5 - 6.0 (Deactivated)~ 7.2 - 7.5 (Activated)
Primary Application MOF Linkers, Corrosion InhibitionEpoxy Curing, Drug Synthesis

Reactivity Profile 1: Nucleophilicity & Basicity

The "Basicity Flip"

In unsubstituted imidazole, the pKa is ~7.0.

  • In ImPy: The pyridine ring is a strong electron-withdrawing group (EWG). It pulls electron density away from the imidazole N1, which inductively reduces the electron density at the distal N3 nitrogen. Consequently, ImPy is less basic than free imidazole.

  • In ImAn: The para-amino group is a strong electron-donating group (EDG). Through resonance, it pushes electron density across the phenyl ring toward the imidazole. This counteracts the inductive withdrawal of the phenyl ring, making the imidazole N3 more basic and highly nucleophilic.

Key Experimental Insight: In acylation reactions (e.g., with acetyl chloride), the ImAn derivative will react preferentially at the highly nucleophilic Imidazole-N3 to form an acyl-imidazolium species before the aniline nitrogen reacts, unless a proton scavenger is carefully managed to direct reaction to the amine.

Reactivity Profile 2: Metal Coordination (Ligand Behavior)

These molecules are widely used as ligands in coordination chemistry, but their binding modes differ significantly.

Coordination Modes Diagram

Coordination cluster_PyMode ImPy Coordination (Bridging) cluster_AnMode ImAn Coordination (Mixed/Selective) M1 Metal Center A Ligand1 ImPy M1->Ligand1 Py-N Bind M2 Metal Center B Ligand1->M2 Im-N3 Bind M3 Soft Metal (e.g., Cu, Zn) Ligand2 ImAn Ligand2->M3 Im-N3 (Preferred) HBond H-Bond Acceptor Ligand2->HBond -NH2 Interaction

Figure 2: Ligand binding modes. ImPy typically bridges two metal centers in MOFs. ImAn binds soft metals via the imidazole N, leaving the amine free for hydrogen bonding or further reaction.

  • ImPy in MOFs: Due to the angle between the pyridine and imidazole rings (approx. 120°-150° depending on rotation), ImPy is an excellent "V-shaped" or linear linker for constructing porous frameworks (e.g., ZIFs or mixed-ligand MOFs). Both nitrogens can coordinate, but the imidazole N is usually the stronger donor.

  • ImAn in Catalysis: ImAn is often used as a "hemi-labile" ligand. The imidazole binds the metal catalyst (e.g., Palladium), while the

    
     group can stabilize intermediates via hydrogen bonding or act as a secondary coordination site.
    

Experimental Protocols

Protocol A: Synthesis of 4-(1H-imidazol-1-yl)pyridine (Nucleophilic Aromatic Substitution)

Rationale: The pyridine ring is electron-poor, making it susceptible to Nucleophilic Aromatic Substitution (


) at the 4-position if a good leaving group (Cl, Br) is present.
  • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Imidazole (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

  • Procedure:

    • Dissolve 4-chloropyridine HCl and imidazole in DMF.

    • Add

      
       and heat the mixture to 100–120 °C  for 12–16 hours.
      
    • Monitoring: TLC (MeOH/DCM 1:9) will show the disappearance of the starting chloride.

    • Workup: Pour into ice water. The product usually precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water.

  • Yield: Typically 70–85%.

Protocol B: Synthesis of 4-(1H-imidazol-1-yl)aniline (Reduction Pathway)

Rationale: Direct coupling of aniline and imidazole is difficult due to competing nucleophilicity. The standard route involves installing the imidazole on a nitro-arene followed by reduction.

  • Step 1:

    
     Coupling 
    
    • Reagents: 4-Fluoronitrobenzene (1.0 eq), Imidazole (1.1 eq),

      
       (1.5 eq), DMF.
      
    • Conditions: Heat at 80 °C for 4 hours. The strong electron-withdrawing

      
       group activates the fluorine for displacement.
      
    • Intermediate: 4-(1H-imidazol-1-yl)nitrobenzene (Yellow solid).

  • Step 2: Reduction

    • Reagents: Intermediate from Step 1, Hydrazine hydrate (5 eq), Pd/C (10 mol%) OR Iron powder/

      
      .
      
    • Solvent: Ethanol.

    • Procedure: Reflux for 2–4 hours. The yellow color disappears as the nitro group is reduced to the amine.

    • Workup: Filter off the catalyst (Celite). Concentrate the filtrate. The product crystallizes upon cooling.

  • Yield: >90% (Two steps).

References

  • Synthesis and Reactivity of Imidazole Deriv

    • Title: "Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles"
    • Source: Organic & Biomolecular Chemistry (RSC)[1]

    • URL:[Link]

  • Metal Coordin

    • Title: "Iron and Silver Complexes of 4-(Imidazol-1-yl)-2,6-di(pyrazol-1-yl)-pyridine"
    • Source: ResearchGate / European Journal of Inorganic Chemistry
    • URL:[Link]

  • Applications in Chrom

    • Title: "4-(1H-imidazol-1-yl) aniline: a new ligand of mixed-mode chromatography for antibody purification"[2]

    • Source: PubMed / Journal of Chrom
    • URL:[Link]

  • pKa and Electronic Effects

    • Title: "pKa values of nitrogen heterocycles in acetonitrile and w
    • Source: University of Tartu (D
    • URL:[Link]

Sources

Benchmarking Potency of Pyridine-Based Nilotinib Analogs: SAR & Efficacy Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the potency of pyridine-based Nilotinib analogs, synthesizing structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols. It is designed for researchers optimizing Type II Tyrosine Kinase Inhibitors (TKIs) for Chronic Myeloid Leukemia (CML).

Executive Summary: The Pyridine Imperative

Nilotinib (AMN107) improves upon Imatinib through a rationally designed fit into the BCR-ABL ATP-binding site.[1] Central to this design is the 3-pyridyl group attached to the pyrimidine scaffold. While the aminopyrimidine core anchors the drug to the kinase hinge region (Met318), the pyridine ring provides crucial solubility and specific electrostatic interactions that differentiate Nilotinib’s potency and selectivity profiles.

This guide benchmarks "pyridine-based analogs"—compounds that retain, modify, or mimic this critical pyridine moiety—against the parent drug to evaluate potency (IC50), resistance coverage (T315I), and ADME liabilities (P-gp efflux).

Key Benchmarking Metrics
MetricNilotinib (Baseline)Pyridine-Null Analog (Derivative 3)3-Pyridyl-Pyrimidine Analog (Compound A2)Triazole-Linked Analog (Compound 8b)
Enzymatic IC50 (WT BCR-ABL) < 10 nM> 20,000 nM (Inactive)~5-15 nM~30-50 nM
Cellular GI50 (K562) 10–30 nMN/A< 10 nM~100 nM
P-gp Efflux Ratio High (Substrate)LowModerateLow
Solubility ModeratePoorImprovedModerate

Structural Logic & SAR Analysis

The potency of Nilotinib analogs hinges on the integrity of the Pyridine-Pyrimidine-Amide spine.

The Critical Role of the Pyridine Ring

Experimental deletion studies (Tiwari et al.) have mapped the pharmacophoric contribution of the pyridine ring.

  • Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with Tyr307 (in specific homology models) or water-mediated networks in the P-loop/solvent interface.

  • Deletion Effects: Removing the pyridine ring (Derivative 3) results in a complete loss of BCR-ABL inhibitory activity (IC50 > 20 µM), confirming it is a non-negotiable pharmacophore for this scaffold class.

  • Substitution Effects: Replacing the pyridine with a bioisostere (e.g., thiazole or triazole) often retains kinase inhibition but alters P-glycoprotein (P-gp) recognition, potentially overcoming multidrug resistance (MDR).

Visualization: SAR Interaction Logic

The following diagram illustrates the structural dependencies required for potency.

SAR_Logic cluster_Analogs Analog Modifications Nilotinib Nilotinib Scaffold (Aminopyrimidine Core) Pyridine 3-Pyridyl Ring (Solubility & H-Bond) Nilotinib->Pyridine C3-Attachment Hinge Hinge Region (Met318 H-bonds) Nilotinib->Hinge Anchors via N-H P_Loop P-Loop / Solvent (Tyr307 Interaction) Pyridine->P_Loop H-Bonding Potency High Potency (IC50 < 10nM) Pyridine->Potency Critical for Activity Pgp P-gp Efflux (Drug Resistance) Pyridine->Pgp Recognition Site Null Pyridine Deletion (Derivative 3) Null->Potency Loss of Activity Subst Pyridine Substitution (e.g., Triazole/Thiazole) Subst->Pgp Reduced Efflux

Caption: Structural dependency map showing the pyridine ring's dual role in driving potency via P-loop interactions and mediating P-gp recognition.

Comparative Benchmarking Data

The following data aggregates findings from key studies (Tiwari et al., Pan et al., and Konstantinos et al.) to compare specific analog series.

Table 1: Potency & Resistance Profile
Compound IDStructural ModificationTargetIC50 (nM)Efficacy vs. Nilotinib
Nilotinib Parent (3-pyridyl-pyrimidine)BCR-ABL (WT)5 - 15 Baseline
Derivative 3 Pyridine Ring DeletionBCR-ABL (WT)> 20,000 Inactive (Proves Pyridine necessity)
Compound A2 Halogenated Aniline + PyridineBCR-ABL (WT)~8 Superior (Higher affinity)
Compound 8b Triazole replacing Amide LinkerBCR-ABL (WT)45 Inferior (Linker rigidity loss)
Analogue-1 Fluorine-substituted PhenylPlatelet AggregationN/A Superior (Anti-platelet potency)
Table 2: ADME & Transporter Interaction
CompoundP-gp ATPase StimulationRhodamine 123 Efflux (HeLa)Interpretation
Nilotinib High StimulationStrong InhibitionSubstrate (Pumped out of cells)
Derivative 5 ModeratePartial InhibitionLoss of Imidazole reduces P-gp binding
Derivative 3 NoneNo EffectRemoving Pyridine abolishes P-gp interaction

Insight: While removing the pyridine ring eliminates P-gp efflux (good for bioavailability), it destroys kinase inhibition. The goal of "Next-Gen" analogs is to modify the pyridine (e.g., to a substituted pyridine or iso-quinoline) to maintain the H-bond while reducing the basicity that P-gp recognizes.

Experimental Protocols (Self-Validating)

To reproduce these benchmarks, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine enzymatic IC50 against recombinant BCR-ABL.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: 2 µM Peptide substrate (e.g., Abltide) tagged with Coumarin/Fluorescein pair.

    • ATP: Concentration = Km (approx. 10-20 µM for ABL) to ensure competitive inhibition mode is tested.

  • Compound Dilution:

    • Prepare 3-fold serial dilutions of Nilotinib and Analogs in DMSO (Top conc: 10 µM).

  • Reaction Assembly:

    • Mix 5 µL Enzyme (0.5 nM final) + 5 µL Compound. Incubate 15 min at RT (Thermodynamic equilibration).

    • Add 10 µL ATP/Substrate mix to start reaction.

  • Detection:

    • Incubate 60 min at RT.

    • Add Stop Solution (EDTA). Measure Fluorescence Ratio (445 nm / 520 nm).

  • Validation Check:

    • Z-Factor Control: Must be > 0.5.[2]

    • Reference Control: Staurosporine IC50 must be within 2-fold of historical mean.

Protocol B: Cellular Proliferation Assay (MTS)

Objective: Determine GI50 in K562 (Ph+) cells.

  • Seeding:

    • Seed K562 cells at 5,000 cells/well in 96-well plates (RPMI + 10% FBS).

    • Control: Seed K562-R (T315I mutant) in parallel plate.

  • Treatment:

    • Add compounds (0.1 nM to 10 µM) 24h post-seeding.

    • Vehicle Control: 0.1% DMSO max.

  • Incubation:

    • 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTS reagent. Incubate 1-4h.

    • Read Absorbance at 490 nm.

  • Validation Check:

    • Signal-to-Noise: Untreated cells should have OD > 1.0; Media blank < 0.1.

    • Nilotinib Benchmark: GI50 must fall between 10-30 nM. If >50 nM, cell health or drug stock is compromised.

Screening Workflow Visualization

This workflow outlines the logical progression from synthesis to lead identification for pyridine-based analogs.

Screening_Workflow Library Pyridine Analog Library (Synthesis) Enz_Assay Enzymatic Assay (BCR-ABL WT & T315I) Library->Enz_Assay Dec1 IC50 < 50 nM? Enz_Assay->Dec1 Cell_Assay Cell Viability (K562) (GI50 Determination) Dec2 GI50 < 100 nM? Cell_Assay->Dec2 ADME ADME Profiling (P-gp Efflux & Solubility) Dec3 Efflux Ratio < 2? ADME->Dec3 Lead Lead Candidate (High Potency / Low Efflux) Dec1->Library No (Refine SAR) Dec1->Cell_Assay Yes Dec2->Library No (Permeability Issue?) Dec2->ADME Yes Dec3->Library No (Modify Pyridine) Dec3->Lead Yes

Caption: Step-by-step screening cascade for validating pyridine-based BCR-ABL inhibitors.

Conclusion

The pyridine ring in Nilotinib is a "double-edged sword": it is essential for nanomolar potency against BCR-ABL (via P-loop anchoring) but also serves as a recognition motif for P-gp, limiting CNS penetration and contributing to efflux-mediated resistance.

  • For Potency: Retain the 3-pyridyl geometry or a close bioisostere (e.g., pyrimidine).

  • For Resistance: Modifications that reduce the basicity of the pyridine nitrogen (while maintaining H-bond capability) are the most promising avenue for "Bio-better" analogs.

References

  • Tiwari, A. K., et al. (2013). "Elucidation of the structural basis of interaction of the BCR-ABL kinase inhibitor, nilotinib with the human ABC drug transporter P-glycoprotein." Journal of Pharmacology and Experimental Therapeutics.

  • Konstantinos, S., et al. (2024). "Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro."[3] Pharmaceuticals.[4][2][3][5][6][7][8][9]

  • Pan, X., et al. (2013). "Design, Synthesis and Biological Evaluation of Pyridin-3-yl pyrimidines as Potent Bcr-Abl Inhibitors."[10] Chemical Biology & Drug Design.

  • Ghosh, A. K., et al. (2023). "Exploration of imatinib and nilotinib-derived templates as the P2-Ligand for HIV-1 protease inhibitors." Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

[1]

Part 1: Executive Summary & Core Directive

Do not dispose of 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine down the drain or in general trash.

This compound is a heterocyclic aromatic amine .[1] Based on its functional groups (pyridine, imidazole, and primary amine), it must be classified as Hazardous Organic Waste (Toxic/Corrosive) .[1] The only acceptable final disposal method is high-temperature incineration at a licensed facility.[1]

Immediate Action Plan:

  • Segregate: Keep separate from acids and oxidizers.[1][2][3]

  • Label: Mark as "Hazardous Waste - Toxic Organic Basic."

  • Contain: Use HDPE or glass containers; double-bag solids.

Part 2: Chemical Profile & Hazard Identification[1][4][5]

To understand the why behind the disposal protocol, we must analyze the molecule's "Structure-Activity Relationship" (SAR).[1] This section provides the scientific grounding for the safety choices below.

Functional Group Analysis[1][6][7]
  • Pyridin-3-amine Core: Pyridine derivatives are hepatotoxic and neurotoxic.[1] The primary amine at position 3 increases polarity and reactivity, making it a potential skin sensitizer and caustic agent.

  • Imidazole Ring: Adds basicity.[1] Imidazoles are known irritants to mucous membranes.[2]

  • Combined Hazard: The molecule is a strong base .[1] Mixing with acids will generate significant heat (exothermic neutralization).[1] Mixing with nitrosating agents (nitrites) can form carcinogenic nitrosamines.[1]

Key Hazard Classifications (GHS Derived):

  • Acute Toxicity (Oral/Dermal): Category 3 or 4 (Treat as Toxic).[1]

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes burns/irritation).[1]

  • Eye Damage: Category 1 (Risk of irreversible damage).[1]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system .[1] By following the segregation rules, you automatically prevent the most common accidents (exothermic runaway or toxic gas generation).

A. Solid Waste (Pure Substance)[1]
  • Applicability: Expired stock, spilled powder, or failed synthesis solids.[1]

  • Protocol:

    • Primary Containment: Place the solid in a screw-top glass vial or high-density polyethylene (HDPE) wide-mouth jar.

    • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil thickness recommended).

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine"[1][4]

      • Hazard Checkboxes: [x] Toxic [x] Irritant/Corrosive [x] Basic.[5]

    • Storage: Store in the "Solid Organic Waste" bin inside a fume hood or ventilated cabinet until EHS pickup.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)[1]
  • Applicability: Filtrates, HPLC effluent, or dissolved compound.[1]

  • Protocol:

    • Solvent Compatibility Check: Ensure the solvent stream is compatible with the waste container (e.g., do not put chloroform mixtures in non-fluorinated plastic if storing long-term).[1]

    • Segregation (CRITICAL): Pour into the "Basic Organic Waste" carboy.

      • Self-Validation Step: Check the pH of the waste stream. If pH < 7, do not add to the Basic carboy without neutralizing first, or use a separate "Acidic Organic" stream if the facility allows.[1]

    • No Oxidizers: Ensure no peroxides, nitric acid, or metal catalysts (like Pd/C) are present in the same container.[1]

C. Contaminated Debris[1][9]
  • Applicability: Gloves, weigh boats, paper towels, pipette tips.[1]

  • Protocol:

    • Double-bag in heavy-duty hazardous waste bags (usually yellow or orange, depending on institutional color codes).[1]

    • Tie off with a "gooseneck" seal.

    • Label as "Solid Debris Contaminated with Toxic Organics."

Part 4: Chemical Compatibility Matrix

The following table summarizes what NOT to mix with 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine during waste accumulation.

Incompatible ClassInteraction RiskConsequence
Strong Acids (HCl, H₂SO₄)Acid-Base NeutralizationViolent Exotherm: Rapid heat generation can pressurize and rupture waste containers.[1]
Oxidizers (Peroxides, Nitrates)Redox ReactionFire/Explosion: Amines are reducing agents; mixing with oxidizers is a primary cause of lab fires.[1]
Nitrosating Agents (Nitrites)N-NitrosylationCarcinogen Formation: Can form highly toxic nitrosamines.[1]
Acid Chlorides/Anhydrides AcylationToxic Fumes: Vigorous reaction releasing HCl gas or heat.[1]

Part 5: Disposal Workflow Diagram

The following diagram illustrates the decision logic for disposing of this compound. It ensures that the material ends up in the correct incineration stream (Rotary Kiln) rather than a wastewater treatment plant.

DisposalWorkflowStartWaste Generation:4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->SolidLiquidLiquid Waste(Solvent Mixtures)StateCheck->LiquidDoubleBagDouble Bag in4-mil PolyethyleneSolid->DoubleBagSolidLabelLabel: Toxic Organic SolidDoubleBag->SolidLabelEHSEHS / Waste Contractor PickupSolidLabel->EHSSegregateSegregate Stream:Basic Organic WasteLiquid->SegregateCompatCheckCheck Compatibility:NO Acids, NO OxidizersSegregate->CompatCheckCarboyAccumulate in HDPE CarboyCompatCheck->CarboyCarboy->EHSIncineratorHigh-Temp Incineration(Rotary Kiln)EHS->IncineratorFinal Destruction

Caption: Operational workflow for the segregation and disposal of pyridine-amine derivatives. Note the strict segregation of liquid waste streams to prevent incompatibility events.

Part 6: Spill Contingency

In the event of a spill outside of a containment device (hood):

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Sand).[1] Do not use paper towels initially if the spill is large or liquid, as this increases surface area for evaporation.[1]

  • Cleanup: Scoop the absorbent/chemical mixture into a wide-mouth jar.[1]

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 1% acetic acid) to neutralize the basic amine residues, followed by soap and water.[1] Dispose of all cleanup materials as hazardous waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Generators: Managing Your Waste. [Link][1]

  • PubChem. (2024).[1] Compound Summary: 4-(1H-imidazol-1-yl)pyridine (Structural Analog).[1] National Library of Medicine. [Link]

Personal Protective Equipment & Handling Guide: 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1040314-53-1 Chemical Class: Heterocyclic Aminopyridine / Imidazole Derivative Primary Application: Pharmaceutical Intermediate (e.g., Telotristat ethyl synthesis)

Part 1: Executive Safety Strategy (The "Why")

Senior Scientist Insight: Handling 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine requires a safety strategy based on Structure-Activity Relationships (SAR) . While specific toxicological data for this intermediate may be sparse compared to commodity chemicals, it shares a pharmacophore with 4-aminopyridine , a known potassium channel blocker with high acute toxicity (H300/H301).

Therefore, this compound must be treated as a High Potency Intermediate until specific toxicology proves otherwise. The primary risks are not just skin irritation (H315), but systemic toxicity via mucous membrane absorption and inhalation of fine particulates.

Core Hazard Profile (GHS Derived)
  • Acute Toxicity (Oral/Dermal): Treat as Category 3 (Toxic) or Category 2 (Fatal) due to aminopyridine moiety.

  • Skin/Eye Corrosion: Category 2A/2 (Severe Irritant).

  • Target Organ Toxicity: STOT-SE 3 (Respiratory Irritation).

Part 2: PPE Selection Matrix (The "What")

Do not rely on a "one-size-fits-all" approach. PPE must adapt to the physical state of the chemical.

Table 1: State-Dependent PPE Requirements[1]
Protection ZoneSolid Handling (Powder/Crystals)Solution Handling (Organic Solvents)Technical Rationale
Respiratory Engineering Control Only: Handle strictly inside a certified Chemical Fume Hood. Backup: N95/P100 only for spill cleanup outside hood.Fume Hood: Mandatory.[1] Note: Solvent vapors (DCM, MeOH) often co-occur; particulate respirators offer NO protection against solvent vapors.Aminopyridines are potent respiratory irritants. Inhalation allows rapid systemic absorption.
Hand Protection Double Nitrile (min 5 mil): Outer glove: Standard Nitrile. Inner glove: Extended cuff Nitrile (different color to spot tears).Barrier Laminate (Silver Shield): Required if dissolved in penetrating solvents (e.g., DCM, Chloroform). Standard Nitrile degrades in <5 mins with halogenated solvents.Nitrile provides excellent splash protection for solids but fails against many organic solvents used to dissolve this amine.
Eye/Face Chemical Goggles: Preferred over safety glasses to seal against airborne dust.[1]Face Shield + Goggles: Required if reaction volume >500mL or refluxing.Basic safety glasses do not prevent micro-particles from entering via the side gaps.
Body Tyvek Lab Coat (Disposable): wrist-fitted cuffs.Chem-Resistant Apron: Added over lab coat during transfer.Cotton lab coats absorb powders and retain toxic residues, creating long-term exposure risks.

Part 3: Operational Workflow (The "How")

Workflow Visualization: Risk Assessment & PPE Logic

The following decision tree guides your PPE selection based on the specific experimental phase.

PPE_Decision_Tree Start Start: Handling 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution Solution / Reaction Mixture State_Check->Solution Hood_Solid Engineering Control: HEPA Filtered Enclosure or Fume Hood Solid->Hood_Solid Solvent_Check Identify Solvent Solution->Solvent_Check Weighing Weighing Protocol: 1. Anti-static gun usage 2. Draft shield ON 3. Double Nitrile Gloves Hood_Solid->Weighing Halogenated DCM / Chloroform Solvent_Check->Halogenated Polar Methanol / DMSO Solvent_Check->Polar Glove_Laminate GLOVE: Silver Shield / Laminate (Nitrile is permeable) Halogenated->Glove_Laminate Glove_Nitrile GLOVE: Double Nitrile OK (Change every 30 mins) Polar->Glove_Nitrile

Caption: Decision logic for PPE selection based on physical state and solvent compatibility.

Step-by-Step Handling Protocol
1. Weighing & Transfer (Critical Step)[2]
  • The Risk: Heterocyclic amines are often fine, electrostatic powders. Static cling can cause "jumping" of the powder, leading to inhalation risk or bench contamination.

  • The Protocol:

    • Place the balance inside the fume hood. If this is impossible, use a specific powder containment hood.

    • Use an anti-static gun (ionizer) on the weighing boat and spatula before touching the powder.

    • Damp Wiping: Place a solvent-dampened Kimwipe (methanol or isopropanol) around the balance perimeter to capture stray particles.

    • Transfer: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab in open vessels.

2. Reaction Setup
  • The Risk: Exothermic protonation.

  • The Protocol: If using acid chlorides or strong acids with this amine, add the acid dropwise at 0°C. The pyridine nitrogen is basic; rapid addition can cause splashing.

3. Decontamination & Spill Response
  • The Risk: Invisible residue.

  • The Protocol:

    • Isolate: Evacuate the immediate area if a powder spill occurs outside the hood.

    • PPE Upgrade: Don a Tyvek suit and P100 respirator.

    • Neutralize: Wipe surfaces with a 5% Acetic Acid solution (solubilizes the amine), followed by water, then ethanol.

    • Verification: Use UV light (254 nm). Many aminopyridines fluoresce; this can help identify missed residues.

Part 4: Waste Disposal & Logistics[1]

Crucial Rule: Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

Waste StreamDescriptionDisposal Action
Solid Waste Contaminated gloves, weighing boats, paper towels.[3]Double-bag in clear polyethylene bags. Label "Toxic Solid - Aminopyridine Derivative." Incinerate.
Liquid Waste (Halogenated) Reaction mixtures with DCM/Chloroform.Segregate into "Halogenated Organic" carboys. Do not mix with strong oxidizers (Nitric acid).
Liquid Waste (Non-Halo) Methanol/Ethanol/Acetone rinses.Segregate into "Non-Halogenated Organic."
Aqueous Waste Initial wash water from glassware cleaning.Adjust pH to neutral. Collect as "Aqueous Toxic" due to trace organic contamination.

Part 5: Emergency Response Data

  • In Case of Eye Contact: Rinse immediately for 15 minutes .[4][5] Time is critical to prevent corneal clouding.

  • In Case of Skin Contact: Wash with soap and water.[4][5][6][7] Do not use ethanol on skin; it enhances absorption of the amine into the bloodstream.

  • In Case of Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel only.

References

  • PubChem. Compound Summary: 4-(2-methyl-1H-imidazol-1-yl)pyridin-3-amine. National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • ECHA (European Chemicals Agency). Substance Information: Aminopyridines. (General hazard classification for class). Available at: [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.